molecular formula C7H12O4 B086017 Ethyl hydrogen glutarate CAS No. 1070-62-8

Ethyl hydrogen glutarate

Cat. No.: B086017
CAS No.: 1070-62-8
M. Wt: 160.17 g/mol
InChI Key: MYMNBFURSYZQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hydrogen glutarate serves as a versatile chemical intermediate in advanced scientific research and development. Its primary applications span the pharmaceutical, polymer, and flavor and fragrance industries . In pharmaceutical research, it is utilized as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . Within polymer science, it acts as a functional monomer and a critical precursor for synthesizing polyamides and other polymers, contributing to the development of new materials such as nylon-4,5 and nylon-5,5 . The compound is also a significant component in the synthesis of fine chemicals and cosmetic ingredients . Furthermore, its derivatives, such as glutarate, are employed in biochemical studies to investigate enzyme mechanisms, having been used as competitive inhibitors to characterize active sites in enzymes like glutamate dehydrogenase . The growing demand for sustainable and bio-based chemical solutions has further highlighted the value of glutarate and its esters as important building blocks in green chemistry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMNBFURSYZQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147865
Record name Ethyl hydrogen glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-62-8
Record name Monoethyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydrogen glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Hydrogen Glutarate from Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl hydrogen glutarate, a valuable monoester intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the facile ring-opening of glutaric anhydride with ethanol. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and expected quantitative data, including product yield and spectroscopic characterization.

Introduction

This compound, also known as monoethyl glutarate or 5-ethoxy-5-oxopentanoic acid, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis. It serves as a precursor in the production of a variety of organic molecules, including active pharmaceutical ingredients (APIs), specialty polymers, and resins. The synthesis from glutaric anhydride and ethanol is an efficient and atom-economical method for its preparation.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from glutaric anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate yield the final product, this compound. The reaction is often facilitated by an acid or base catalyst.

Reaction_Mechanism glutaric_anhydride Glutaric Anhydride tetrahedral_intermediate Tetrahedral Intermediate glutaric_anhydride->tetrahedral_intermediate Nucleophilic Attack by Ethanol ethanol Ethanol ethanol->tetrahedral_intermediate ethyl_hydrogen_glutarate This compound tetrahedral_intermediate->ethyl_hydrogen_glutarate Ring Opening & Proton Transfer catalyst Catalyst (Acid or Base) catalyst->tetrahedral_intermediate Facilitates

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the mono-esterification of cyclic anhydrides.

Materials:

  • Glutaric anhydride (C₅H₆O₃)

  • Anhydrous ethanol (C₂H₅OH)

  • (Optional) Catalyst: 4-Dimethylaminopyridine (DMAP) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaric anhydride (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane or use excess ethanol as the solvent.

  • Addition of Alcohol: Add anhydrous ethanol (1.0 to 1.2 equivalents). If using a catalyst, add it at this stage (e.g., 0.05-0.1 equivalents of DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux (approximately 40-60 °C). The reaction time can vary from a few hours to overnight.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. If a solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted glutaric acid. e. To recover the product, acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with dichloromethane (3 x volumes). f. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Experimental_Workflow start Start dissolve Dissolve Glutaric Anhydride in Solvent/Ethanol start->dissolve add_etoh Add Anhydrous Ethanol (and optional catalyst) dissolve->add_etoh react Stir at Room Temp or Reflux (Monitor by TLC) add_etoh->react workup Work-up react->workup concentrate Concentrate under Reduced Pressure workup->concentrate extract Dissolve in DCM & Wash with NaHCO3(aq) concentrate->extract acidify_extract Acidify Aqueous Layer (HCl) & Extract with DCM extract->acidify_extract dry Dry Organic Layer (MgSO4/Na2SO4) acidify_extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Glutaric AnhydrideC₅H₆O₃114.10White crystalline solid55-57287
EthanolC₂H₅OH46.07Colorless liquid-11478.37
This compoundC₇H₁₂O₄160.17Colorless to pale yellow liquid7-8150 @ 15 Torr

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks / Shifts
¹H NMR (CDCl₃) δ (ppm): 11.5-12.0 (br s, 1H, COOH), 4.12 (q, 2H, OCH₂CH₃), 2.45 (t, 2H, CH₂COOH), 2.35 (t, 2H, CH₂COOEt), 1.95 (quint, 2H, CH₂CH₂CH₂), 1.25 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 179.1 (COOH), 173.2 (COO), 60.5 (OCH₂), 33.5 (CH₂), 33.0 (CH₂), 20.0 (CH₂), 14.2 (CH₃)
IR (neat) ν (cm⁻¹): 3200-2500 (br, O-H stretch of COOH), 1735 (C=O stretch of ester), 1710 (C=O stretch of COOH), 1180 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 160 (M+), 115, 87, 73

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Table 3: Typical Reaction Parameters and Yield

ParameterValue
Stoichiometry (Glutaric Anhydride:Ethanol) 1 : 1.0 - 1.2
Catalyst Loading (if used) 0.05 - 0.1 equivalents
Reaction Temperature Room Temperature to 60 °C
Reaction Time 2 - 24 hours
Expected Yield 80 - 95%

Purification and Characterization

The purification of this compound is crucial to remove unreacted starting materials and any by-products, such as diethyl glutarate that may form if excess ethanol is used.

Purification_Scheme crude_product Crude Reaction Mixture extraction Aqueous Work-up (DCM / NaHCO3) crude_product->extraction organic_phase Organic Phase (Diethyl Glutarate, if any) extraction->organic_phase Separation aqueous_phase Aqueous Phase (Sodium salt of product) extraction->aqueous_phase acidification Acidification with HCl aqueous_phase->acidification extraction2 Extraction with DCM acidification->extraction2 drying Drying over Na2SO4/MgSO4 extraction2->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) concentration->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Purification scheme for this compound.

The purity of the final product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as detailed in Table 2. The presence of a broad peak in the ¹H NMR spectrum between 11.5 and 12.0 ppm and a broad O-H stretch in the IR spectrum around 3200-2500 cm⁻¹ are characteristic of the carboxylic acid moiety, confirming the successful mono-esterification.

Conclusion

The synthesis of this compound from glutaric anhydride and ethanol is a straightforward and high-yielding reaction. This guide provides the necessary details for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this transformation. The provided experimental protocol, along with the tabulated data and graphical representations of the workflow and mechanism, serves as a comprehensive resource for the preparation and characterization of this important chemical intermediate.

A Technical Guide to Monoethyl Glutarate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl glutarate, also known as glutaric acid monoethyl ester, is a dicarboxylic acid monoester with the chemical formula C₇H₁₂O₄.[1] It is a colorless to almost colorless clear liquid with a mild, fruity odor.[2] This document provides an in-depth technical overview of the physical and chemical properties of monoethyl glutarate, detailed experimental protocols for its synthesis and purification, and a discussion of its applications, particularly in the realm of drug development and as a chemical intermediate. Its low toxicity profile makes it a compound of interest in the cosmetic and pharmaceutical industries.[2]

Physical and Chemical Properties

Monoethyl glutarate possesses a unique combination of a polar carboxylic acid group and a more nonpolar ethyl ester group, which dictates its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 1070-62-8[1]
Appearance Colorless to almost colorless clear liquid[1][2]
Odor Mild, fruity[2]
Boiling Point 170 °C at 34 mmHg
Density 1.11 g/cm³ (at 20/20 °C)
Refractive Index 1.44 (at 20 °C)
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2]
pKa (predicted for mono-methyl glutarate) 4.62 ± 0.10[3]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of monoethyl glutarate. Below are the expected spectral characteristics based on its structure and data from its close analog, mono-methyl glutarate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of monoethyl glutarate is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25triplet3H-O-CH₂-CH₃
~1.95quintet2H-CH₂-CH₂ -CH₂-
~2.40triplet2HHOOC-CH₂ -CH₂-
~2.45triplet2H-CH₂-CH₂ -COO-
~4.15quartet2H-O-CH₂ -CH₃
~11-12singlet (broad)1H-COOH

Note: Predicted chemical shifts are based on standard values and data for mono-methyl glutarate. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~14-O-CH₂-C H₃
~20-CH₂-C H₂-CH₂-
~33HOOC-C H₂-CH₂-
~34-CH₂-C H₂-COO-
~61-O-C H₂-CH₃
~173-C OO-
~179-C OOH
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in monoethyl glutarate.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2980-2850Medium-StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1710StrongC=O stretch (carboxylic acid)
1300-1000Medium-StrongC-O stretch (ester and carboxylic acid)
Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of monoethyl glutarate is expected to show a molecular ion peak and characteristic fragment ions.

  • Molecular Ion (M⁺): m/z = 160

  • Key Fragments:

    • m/z = 115 (Loss of -OC₂H₅)

    • m/z = 131 (Loss of -C₂H₅)

    • m/z = 87 (Cleavage at the C-C bond alpha to the carboxylic acid)

    • m/z = 73 (McLafferty rearrangement of the ester)

Experimental Protocols

Synthesis of Monoethyl Glutarate via Fischer Esterification

This protocol describes the synthesis of monoethyl glutarate from glutaric acid and ethanol using an acid catalyst.

Materials:

  • Glutaric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine glutaric acid (1 equivalent) and a molar excess of anhydrous ethanol (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of glutaric acid).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with water to remove excess ethanol and sulfuric acid.

  • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product contains a mixture of monoethyl glutarate, diethyl glutarate, and unreacted glutaric acid.

Purification by Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus.

  • Place the crude product from the synthesis step into the distillation flask.

  • Heat the flask gently under reduced pressure (vacuum distillation is preferred to lower the boiling points and prevent decomposition).

  • Collect the fraction corresponding to the boiling point of monoethyl glutarate (approx. 170 °C at 34 mmHg). Diethyl glutarate will have a higher boiling point.

Applications in Drug Development

Glutaric acid and its derivatives are increasingly being explored in drug development, primarily for the creation of prodrugs and as linkers in drug delivery systems.

Monoethyl Glutarate as a Prodrug Moiety

The carboxylic acid group of monoethyl glutarate can be covalently linked to a hydroxyl or amino group of a parent drug molecule to form a prodrug. This strategy can be employed to:

  • Improve Solubility: The introduction of the glutarate monoester can enhance the aqueous solubility of poorly soluble drugs.

  • Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, potentially improving its absorption across biological membranes.

  • Controlled Release: The ester linkage can be designed to be cleaved by esterase enzymes present in the body, leading to the controlled release of the active drug at the target site.

Glutarate Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of glutaric acid (and its derivatives) makes it a suitable linker for connecting an antibody to a cytotoxic drug in an ADC. The carboxylic acid groups can be activated to react with functional groups on both the antibody and the drug. The resulting ester or amide linkages can be designed to be stable in circulation but cleavable within the target cancer cells, releasing the potent drug payload.

Visualizations

Experimental Workflow: Synthesis and Purification of Monoethyl Glutarate

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Glutaric Acid + Ethanol catalyst H₂SO₄ (cat.) reactants->catalyst add reflux Reflux catalyst->reflux heat crude_product Crude Product Mixture reflux->crude_product extraction Solvent Extraction (Ether/Water) crude_product->extraction neutralization Neutralization (NaHCO₃ wash) extraction->neutralization drying Drying (MgSO₄) neutralization->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation (Vacuum) evaporation->distillation pure_product Pure Monoethyl Glutarate distillation->pure_product

Caption: Workflow for the synthesis and purification of monoethyl glutarate.

Logical Relationship: Monoethyl Glutarate in Prodrug Design

Prodrug_Design cluster_drug Parent Drug cluster_linker Linker cluster_prodrug Prodrug Formation cluster_activation In Vivo Activation parent_drug Active Drug (e.g., with -OH or -NH₂ group) properties Poor Solubility or Low Bioavailability parent_drug->properties prodrug Glutarate Ester Prodrug parent_drug->prodrug Esterification monoethyl_glutarate Monoethyl Glutarate monoethyl_glutarate->prodrug improved_properties Improved Physicochemical Properties prodrug->improved_properties esterases Esterase Enzymes prodrug->esterases Administration drug_release Release of Active Drug + Glutaric Acid esterases->drug_release drug_release->parent_drug Regenerates

Caption: Role of monoethyl glutarate in a prodrug strategy.

References

Spectroscopic Profile of 5-Ethoxy-5-oxopentanoic Acid (CAS 1070-62-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-5-oxopentanoic acid (also known as Ethyl hydrogen glutarate), CAS number 1070-62-8. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Compound Information

PropertyValue
Chemical Name 5-Ethoxy-5-oxopentanoic acid
Synonyms This compound, Monoethyl glutarate
CAS Number 1070-62-8
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Chemical Structure O=C(O)CCCC(=O)OCC

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 5-Ethoxy-5-oxopentanoic acid. This data is essential for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
4.12Quartet2H-OCH₂CH₃
2.41Triplet2H-CH₂COOH
2.35Triplet2H-CH₂COO-
1.93Quintet2H-CH₂CH₂CH₂-
1.25Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~179-COOH
~173-COO-
~61-OCH₂-
~33-CH₂COOH
~33-CH₂COO-
~20-CH₂CH₂CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2980, 2940MediumC-H stretch (Aliphatic)
1735StrongC=O stretch (Ester)
1710StrongC=O stretch (Carboxylic acid)
1260, 1180StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
160Low[M]⁺ (Molecular Ion)
143High[M - OH]⁺
115High[M - OCH₂CH₃]⁺
87Medium[M - COOCH₂CH₃]⁺
73Medium[COOCH₂CH₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

A significant UV-Vis absorption for 5-Ethoxy-5-oxopentanoic acid is not expected in the 200-800 nm range, as the molecule lacks extensive conjugation or chromophores that absorb in this region. Any observed absorbance would likely be weak and in the far UV region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of 5-Ethoxy-5-oxopentanoic acid is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As 5-Ethoxy-5-oxopentanoic acid is a liquid at room temperature, a drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then collected.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Gas Chromatography:

    • A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

    • A temperature program is used to elute the compound.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a beam of electrons (typically at 70 eV).

    • The resulting ions are accelerated and separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole).

    • A mass spectrum is recorded.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Ethoxy-5-oxopentanoic acid.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (CAS 1070-62-8) Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy (FTIR-ATR) Preparation->IR MS Mass Spectrometry (EI-GC-MS) Preparation->MS UVVis UV-Vis Spectroscopy Preparation->UVVis Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing UVVis->Processing Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structural Elucidation & Verification Interpretation->Structure

Ethyl Hydrogen Glutarate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Characteristics, Synthesis, and Potential Biological Significance of a Versatile Dicarboxylic Acid Monoester.

Ethyl hydrogen glutarate, a monoester of glutaric acid, is a chemical compound with increasing relevance in various scientific domains, particularly in organic synthesis and as a potential building block for pharmacologically active molecules. This technical guide provides a comprehensive overview of its core properties, synthesis methodologies, and potential metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known as 5-ethoxy-5-oxopentanoic acid, is characterized by the following molecular and physical properties.[1][2][3] This data is crucial for its application in experimental settings and for the prediction of its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C7H12O4[1][2][3]
Molecular Weight 160.17 g/mol [1][2][3]
CAS Number 1070-62-8[1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 237 °C (for diethyl glutarate)[5]
Density 1.022 g/mL at 25 °C (for diethyl glutarate)[5]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the reaction of glutaric anhydride with ethanol. This reaction proceeds via the nucleophilic attack of ethanol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.

Experimental Protocol: Synthesis from Glutaric Anhydride

A detailed experimental protocol for the synthesis of a related compound, β-methylglutaric anhydride, is available in Organic Syntheses, which can be adapted for the synthesis of glutaric anhydride and its subsequent reaction with ethanol.[6] The general steps for the synthesis of this compound from glutaric anhydride are as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glutaric anhydride in an excess of anhydrous ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

An alternative approach involves the partial hydrolysis of diethyl glutarate.[5][7][8][9][10] This method requires careful control of the reaction conditions to favor the formation of the monoester over the complete hydrolysis to glutaric acid.

Role in Drug Discovery and Development

This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12][13][14] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of chemical transformations, making it a versatile intermediate in multi-step synthetic routes. The carboxylic acid moiety can be converted into amides, acid chlorides, or other derivatives, while the ester group can be hydrolyzed or transesterified.

Logical Workflow for Utilizing this compound in Synthesis

The following diagram illustrates a logical workflow for the incorporation of this compound into a more complex molecular scaffold, a common practice in drug discovery.

logical_workflow start Ethyl Hydrogen Glutarate step1 Activation of Carboxylic Acid start->step1 step2 Amide Coupling or Esterification step1->step2 step3 Modification of Ester Group step2->step3 step4 Further Functionalization step3->step4 end Target Molecule (e.g., API) step4->end

Logical workflow for the use of this compound in synthesis.

Potential Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented, its structure as a dicarboxylic acid monoester suggests it would likely be metabolized in a manner similar to other endogenous and exogenous dicarboxylic acids. The metabolism of dicarboxylic acids is a key area of research, particularly in the context of certain metabolic disorders.

The probable metabolic fate of this compound would involve enzymatic hydrolysis of the ester bond to yield glutaric acid and ethanol. Glutaric acid can then enter central metabolic pathways. The following diagram outlines a potential metabolic pathway.

metabolic_pathway EHG This compound Hydrolysis Esterase EHG->Hydrolysis GlutaricAcid Glutaric Acid Hydrolysis->GlutaricAcid Ethanol Ethanol Hydrolysis->Ethanol Metabolism Further Metabolism GlutaricAcid->Metabolism Ethanol->Metabolism

Potential metabolic pathway of this compound.

Further research is required to elucidate the specific enzymes and intermediates involved in the metabolism of this compound and to understand its potential biological activities and toxicological profile. The information presented in this guide serves as a foundational resource for scientists and researchers working with this versatile chemical compound.

References

An In-depth Technical Guide on the Solubility of Ethyl Hydrogen Glutarate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen glutarate (also known as monoethyl glutarate) is a monoester of glutaric acid with applications in organic synthesis and potentially as a plasticizer or solvent. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This guide, therefore, focuses on presenting the existing qualitative solubility information, solubility data of structurally similar compounds, and a general experimental protocol for determining the solubility of a liquid solute.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₁₂O₄.[1][2] It possesses both an ester and a carboxylic acid functional group, which influences its physical and chemical properties, including its solubility. Understanding its solubility profile is essential for designing and optimizing chemical reactions, developing purification strategies, and formulating products where it may be a component.

Physical Properties of this compound:

PropertyValueReference
Molecular Formula C₇H₁₂O₄[1][2]
Molecular Weight 160.17 g/mol [1]
Appearance Colorless to yellowish liquid[2][3]
Melting Point -30 °C[3]
Boiling Point 246-247 °C[3]

Solubility of this compound: Qualitative Assessment

Currently, there is a lack of specific quantitative data in publicly accessible literature regarding the solubility of this compound in common organic solvents. However, several sources provide qualitative descriptions of its solubility.

General qualitative statements indicate that this compound is soluble in ethanol, ether, and other organic solvents , and slightly soluble in water .[3][4] This general solubility is expected given its chemical structure, which contains both a polar carboxylic acid group and a less polar ethyl ester group, allowing for interactions with a range of organic solvents.

Solubility of Structurally Related Compounds

In the absence of quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. Dimethyl glutarate and diethyl glutarate are close analogs that lack the free carboxylic acid moiety.

Qualitative Solubility of Glutarate Diesters:

CompoundSolvents in which it is SolubleWater SolubilityReference
Dimethyl Glutarate Alcohols, ketones, ethers, many hydrocarbonsSlightly soluble/Sparingly soluble[5][6][7]
Diethyl Glutarate Ethanol, ether, and other organic solventsLimited solubility/Slightly soluble[8][9]

The parent dicarboxylic acid, glutaric acid, is soluble in polar organic solvents like ethanol and methanol, and also shows solubility in chloroform.[10][11] The presence of the free carboxylic acid in this compound would suggest a higher affinity for polar solvents compared to its diester counterparts.

Experimental Protocol for Solubility Determination of a Liquid Solute

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. Below is a generalizable protocol for determining the solubility of a liquid solute, like this compound, in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for generating solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO) of analytical grade

  • Thermostatic shaker or water bath with agitation

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Vials with airtight seals

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The amount of solute should be sufficient to ensure that a saturated solution is formed with undissolved solute remaining.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

  • Dilution and Quantification: Accurately weigh the collected filtrate and then dilute it to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

  • Data Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

  • Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Data Processing prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Allow phases to separate equil2->equil3 samp1 Withdraw supernatant with a pre-warmed syringe equil3->samp1 samp2 Filter the sample samp1->samp2 samp3 Dilute the filtrate to a known volume samp2->samp3 ana1 Quantify using GC-FID or HPLC samp3->ana1 data1 Calculate solubility from concentration and dilution ana1->data1 data2 Repeat for reproducibility data1->data2

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While qualitative information suggests that this compound is soluble in common organic solvents, this technical guide highlights the significant gap in the publicly available quantitative solubility data. For applications requiring precise knowledge of its solubility, experimental determination is essential. The provided general protocol and workflow diagram offer a robust starting point for researchers to generate reliable solubility data for this compound, thereby enabling its effective use in various scientific and industrial applications. Future research to quantify the solubility of this compound in a range of solvents at different temperatures would be a valuable contribution to the chemical literature.

References

literature review on 5-ethoxy-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 5-ethoxy-5-oxopentanoic acid. Due to the limited volume of research focused specifically on this molecule, this document also encompasses information on its key derivatives, which are more extensively studied and utilized in various research and development applications.

Chemical and Physical Properties

5-Ethoxy-5-oxopentanoic acid, with the CAS number 1070-62-8, is a dicarboxylic acid monoester.[1][2] The following table summarizes its key physicochemical properties, alongside those of some of its well-documented derivatives. This comparative data is essential for understanding its chemical behavior and potential applications in synthesis.

Property5-Ethoxy-5-oxopentanoic acid(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid2-Amino-5-ethoxy-5-oxopentanoic acid
CAS Number 1070-62-8[1][2]Not available45025-28-3[3]
Molecular Formula C₇H₁₂O₄[4]C₁₄H₂₅NO₆C₇H₁₃NO₄[3]
Molecular Weight 160.17 g/mol [4]319.36 g/mol 175.18 g/mol [3]
IUPAC Name 5-ethoxy-5-oxopentanoic acid[1](2S)-2-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid2-amino-5-ethoxy-5-oxopentanoic acid[3]
Physical Form Clear liquid, Colorless - Yellow[1]Not specifiedNot specified
Synonyms Ethyl hydrogen glutarate, Glutaric acid monoethyl esterBoc-L-Glu-OEtGlutamic acid gamma-ethyl ester[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 5-ethoxy-5-oxopentanoic acid are not extensively published in peer-reviewed literature. However, based on the synthesis of its derivatives, a general workflow can be conceptualized. The synthesis of related compounds, such as 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, involves the esterification of the corresponding amino acid.

A plausible synthetic route to 5-ethoxy-5-oxopentanoic acid and its derivatives is outlined in the workflow diagram below. This represents a logical relationship for the synthesis rather than a specific, validated experimental protocol.

synthesis_workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_products Products Glutamic_Acid Glutamic Acid Protection Amino Group Protection (e.g., with Boc anhydride) Glutamic_Acid->Protection For derivative synthesis Glutaric_Anhydride Glutaric Anhydride Esterification Esterification (with Ethanol) Glutaric_Anhydride->Esterification For parent compound Protection->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Protected_Derivative (S)-2-((tert-butoxycarbonyl)amino)- 5-ethoxy-5-oxopentanoic acid Esterification->Protected_Derivative Final_Product 5-Ethoxy-5-oxopentanoic acid Purification->Final_Product

A logical workflow for the synthesis of 5-ethoxy-5-oxopentanoic acid and its derivatives.

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of 5-ethoxy-5-oxopentanoic acid itself. Its primary utility, as suggested by the available literature on its derivatives, is as a building block in organic synthesis.

The derivatives of 5-ethoxy-5-oxopentanoic acid, particularly the amino-protected versions, have several applications:

  • Pharmaceutical Development : These compounds serve as crucial intermediates in the synthesis of bioactive molecules and pharmaceuticals.[5]

  • Biochemical Research : They are utilized in studies concerning amino acids and their derivatives, which can contribute to a deeper understanding of protein synthesis and enzyme function.[5]

  • Peptide Synthesis : The structure of these derivatives allows for their incorporation into peptide chains, making them valuable in the field of peptide chemistry.[6]

An important application of related structures is in the synthesis of therapeutic peptides. For example, the structure of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, incorporates a modified glutamic acid residue linked to a fatty diacid side chain.[7] This highlights the relevance of such dicarboxylic acid monoesters in the development of novel therapeutics.

Signaling Pathways

No specific signaling pathways involving 5-ethoxy-5-oxopentanoic acid have been identified in the reviewed literature. While research on other structurally related compounds, such as perfluorononanoic acid, has shown interactions with pathways like the MAPK signaling pathway, these findings cannot be directly extrapolated to 5-ethoxy-5-oxopentanoic acid.[8] Similarly, mitochonic acid 5 has been shown to activate the MAPK–ERK–yap signaling pathways, but this is a distinct molecule.[9]

The diagram below illustrates a generalized experimental workflow that could be employed to investigate the potential effects of 5-ethoxy-5-oxopentanoic acid on a signaling pathway, should future research suggest such activity.

experimental_workflow Cell_Culture Cell Culture (e.g., relevant cell line) Compound_Treatment Treatment with 5-ethoxy-5-oxopentanoic acid Cell_Culture->Compound_Treatment Lysate_Preparation Cell Lysis and Protein Extraction Compound_Treatment->Lysate_Preparation Protein_Quantification Protein Quantification (e.g., BCA Assay) Lysate_Preparation->Protein_Quantification Western_Blot Western Blot Analysis (for key pathway proteins) Protein_Quantification->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

A general experimental workflow for studying cell signaling pathways.

References

An In-depth Technical Guide to the Health and Safety Handling of Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of ethyl hydrogen glutarate. The following sections detail its properties, hazards, handling procedures, and emergency responses, adhering to the highest safety standards for laboratory and research environments.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C7H12O4[1][2][3][4][5]
Molecular Weight 160.17 g/mol [2][3][4][6]
Appearance Colorless to pale yellow liquid[1][3]
Melting Point -30°C to 8°C[1][4][7]
Boiling Point 246-247°C; 150°C at 15 Torr; 118-120°C at 1.5mm[1][4][7]
Density 1.11 - 1.20 g/cm³[1][4][7]
Flash Point 118-120°C at 1.5mm[4][7]
Solubility Soluble in ethanol and ether; slightly soluble in water[1]
Refractive Index 1.4365 - 1.445[4][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source:[4][5][6][7]

Risk and Safety Phrases:

  • R36/38: Irritating to eyes and skin.[1]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

  • Avoid contact with skin and eyes.[2][4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Use in a well-ventilated area.[4]

  • Provide appropriate exhaust ventilation where dust is formed.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][4][8]

  • Keep the container tightly closed.[2][4][8]

  • Store away from fire and oxidants.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][8][9]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action must be taken to contain the spill and prevent exposure.

  • Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation.[2][8] Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Do not let the product enter drains.[2][10]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[2][10] Sweep up and shovel.[2][10] Keep in suitable, closed containers for disposal.[2][10] Soak up with inert absorbent material.[5]

G Workflow for Handling a Chemical Spill A Spill Detected B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent material) D->E F Neutralize (if applicable) E->F G Collect Spill Residue F->G H Place in a Labeled, Sealed Container G->H I Decontaminate the Area H->I J Dispose of Waste According to Regulations I->J K Restock Spill Kit J->K L Document the Incident J->L

Caption: Workflow for Handling a Chemical Spill.

First Aid Measures

Immediate first aid is crucial in the event of exposure to this compound.

  • General Advice: Consult a physician and show them the safety data sheet.[2][10]

  • Inhalation: Move the person into fresh air.[2][10] If not breathing, give artificial respiration.[2][10] Consult a physician.[2][10]

  • Skin Contact: Wash off with soap and plenty of water.[2][10] Consult a physician.[2][10] Remove contaminated clothing.[11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][8][10] Remove contact lenses if present and easy to do.[8]

  • Ingestion: Never give anything by mouth to an unconscious person.[2][10] Rinse mouth with water.[2][10] Consult a physician.[2][10]

G First Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion A1 Move to Fresh Air A2 If not breathing, give artificial respiration A1->A2 A3 Consult a Physician A2->A3 B1 Wash with soap and plenty of water B2 Remove contaminated clothing B1->B2 B3 Consult a Physician B2->B3 C1 Rinse with water for at least 15 minutes C2 Remove contact lenses C1->C2 C3 Consult a Physician C2->C3 D1 Do NOT induce vomiting D2 Rinse mouth with water D1->D2 D3 Consult a Physician D2->D3

Caption: First Aid for Different Exposure Routes.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][10]

  • Special Hazards: Hazardous decomposition products may include carbon dioxide and nitrogen oxides.[2][10]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2][10]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2][10]

  • Acute Toxicity: No data available.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory or Skin Sensitization: No data available.[5]

  • Germ Cell Mutagenicity: No data available.[5]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][10]

  • Reproductive Toxicity: No data available.[2][10]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][6][10]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.[2][10]

  • Aspiration Hazard: No data available.[2][10]

Disposal Considerations

  • Product: Burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Dispose of as unused product.[2] Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched resources. The information provided in this guide is based on standard safety data sheets and chemical handling procedures. Researchers should develop specific protocols for their experimental setups in consultation with their institution's environmental health and safety department. These protocols should incorporate the safety precautions and handling guidelines outlined in this document.

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its proper use, storage, and emergency procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Discovery and History of Glutaric Acid Monoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of glutaric acid and its monoesters. It details the evolution of synthetic methodologies from early laboratory preparations to modern, selective techniques. Key physicochemical properties are systematically presented, and detailed experimental protocols for pivotal syntheses are provided. The guide further explores the biological significance of glutaric acid as a key intermediate in amino acid metabolism and its pathological role in the inherited metabolic disorder, Glutaric Aciduria Type I. This is illustrated through a detailed signaling pathway diagram. This document serves as a technical resource for researchers and professionals in chemistry and drug development, offering foundational knowledge and practical insights into this important class of molecules.

Introduction

Glutaric acid, systematically named pentanedioic acid, is a five-carbon linear α,ω-dicarboxylic acid with the chemical formula C₃H₆(COOH)₂.[1][2] Unlike the related succinic and adipic acids, which have limited water solubility, glutaric acid is highly soluble in water, with a solubility of over 50% (w/w) at room temperature.[2] This property, along with the reactivity of its two carboxylic acid groups, makes it a versatile building block in organic synthesis.

Glutaric acid monoesters, which have one carboxyl group esterified and the other free, are particularly valuable intermediates. They are used in the synthesis of polymers, plasticizers, pharmaceuticals, and other fine chemicals. The differential reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations, making them crucial in the construction of complex molecules.

This guide traces the historical discovery and development of synthetic routes for both glutaric acid and its monoesters, presents their key quantitative data, details important experimental protocols, and illustrates their role in metabolic pathways.

Discovery and History of Glutaric Acid

Glutaric acid occurs naturally in sources such as green sugar beets and the water extracts of crude wool.[3] Its history is intrinsically linked to the broader development of organic chemistry in the 19th and 20th centuries.

Early Synthesis of Glutaric Acid

Early laboratory preparations of glutaric acid showcased the ingenuity of synthetic chemists. Several classical methods have been documented, highlighting different approaches to constructing the five-carbon dicarboxylic acid backbone.

  • From Trimethylene Cyanide: One of the earliest and most well-documented methods involves the hydrolysis of trimethylene cyanide (glutaronitrile). This reaction proceeds by first reacting 1,3-dibromopropane with sodium or potassium cyanide to form the dinitrile, which is subsequently hydrolyzed using a strong acid or base to yield glutaric acid.[4]

  • From Methylene Dimalonic Ester: Another classic synthesis involves the hydrolysis of methylene dimalonic ester.[3][4]

  • Oxidation of Cyclic Precursors: The oxidation of five-membered rings proved to be a viable route. The oxidation of cyclopentanone with nitric acid in the presence of a vanadium catalyst was a notable method.[3][4]

Industrial Production

With the growth of the chemical industry, more scalable methods for glutaric acid production were developed. A significant source of industrial glutaric acid is as a by-product in the large-scale manufacture of adipic acid. This process typically involves the oxidation of a mixture of cyclohexanol and cyclohexanone, which also yields succinic and glutaric acids.[5]

Synthesis and History of Glutaric Acid Monoesters

The selective synthesis of a dicarboxylic acid monoester presents a classic chemical challenge: how to differentiate between two identical functional groups. The history of glutaric acid monoester synthesis reflects the development of increasingly sophisticated methods for achieving this selectivity.

While a definitive first synthesis is difficult to pinpoint from available literature, early approaches to monoesterification often relied on statistical methods or the slight differences in reactivity that could be exploited under carefully controlled conditions. A notable early reference points to a 1954 publication in the Journal of the American Chemical Society for a reflux reaction between glutaric acid and methanol, though this method often struggles with selectivity, producing significant amounts of the diester by-product.[6][7]

A more reliable and highly selective method involves the use of glutaric anhydride as the starting material. The ring-opening of the anhydride with an alcohol is a highly efficient way to produce the monoester exclusively, as the second carboxyl group is generated during the reaction and is not available for esterification under these conditions.

Key Synthetic Methodologies

Several strategies have been developed to achieve selective monoesterification:

  • Direct Esterification of Glutaric Acid: This involves reacting glutaric acid with an alcohol, typically with an acid catalyst. The primary challenge is preventing the formation of the diester. Controlling stoichiometry and reaction time can favor the monoester, but separation from the starting diacid and the diester by-product is often difficult.[6]

  • Ring-Opening of Glutaric Anhydride: This is a highly effective and clean method. Reacting glutaric anhydride with one equivalent of an alcohol (or a corresponding alkoxide) leads to the nucleophilic attack on one of the carbonyl carbons, opening the ring and forming the monoester in high yield. This method avoids the formation of the diester.[6]

  • Modern Catalytic Methods: More recent developments include the use of heterogeneous catalysts, such as bifunctional alumina or ion-exchange resins, which can provide high selectivity for monoesterification under milder, more environmentally friendly conditions.

Quantitative Data: Physicochemical Properties

The physical and chemical properties of glutaric acid and its monoesters are crucial for their application in synthesis, purification, and formulation. The following tables summarize key data for glutaric acid and its simple alkyl monoesters.

PropertyGlutaric AcidMonomethyl GlutarateMonoethyl Glutarate (as acyl chloride)
CAS Number 110-94-1[1]1501-27-5[8]5205-39-0[9]
Molecular Formula C₅H₈O₄[1]C₆H₁₀O₄[8]C₇H₁₁ClO₃[9]
Molecular Weight 132.11 g/mol [3]146.14 g/mol [8][10]178.61 g/mol [9]
Appearance Colorless crystals or white solid[11]Solid[8]-
Melting Point 95 - 98 °C[2][11]150 - 151 °C[8]-
Boiling Point 302-304 °C (decomposes)[3]200 °C at 20 mmHg[2][11]150-151 °C at 10 mmHg[10][12]68-70 °C at 0.07 mmHg[9]
Density ~1.429 g/cm³[3]1.169 g/mL at 25 °C[10][12]-
Solubility in Water 639 g/L at 20 °C[3](Highly Soluble)Slightly soluble[10][13]-
Refractive Index (n20/D) 1.41878 (at 106 °C)[3]1.438[12][13]1.443[9]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic work. Below are protocols for a historical synthesis of glutaric acid and a modern, selective synthesis of its monomethyl ester.

Protocol 1: Synthesis of Glutaric Acid from Trimethylene Cyanide (Historical Method)

This procedure is adapted from Organic Syntheses, a classic collection of reliable laboratory methods.[4]

Materials:

  • Trimethylene cyanide (100 g, 1.06 moles)

  • Concentrated Hydrochloric Acid (sp. gr. 1.18, 500 g)

  • Ether

  • Benzene

Procedure:

  • A mixture of 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid is placed in a 2-L round-bottomed flask.[4]

  • The mixture is refluxed for approximately four hours.[4]

  • The resulting solution is evaporated to dryness, preferably under reduced pressure.[4]

  • The dry residue, consisting of glutaric acid and ammonium chloride, is extracted with about 300 cc of boiling ether. The ether extraction is repeated twice with 100-cc portions.[4]

  • The combined ether extracts are filtered and evaporated to a volume of 150–200 cc, at which point crystallization begins.[4]

  • One liter of benzene is added, and the mixture is heated until the glutaric acid dissolves.[4]

  • Upon cooling in an ice-salt bath, the glutaric acid crystallizes. The crystals are collected by filtration.

  • The filtrate can be concentrated to obtain a second crop of crystals. The total yield is approximately 83–85%.[4]

Protocol 2: Synthesis of Glutaric Acid Monomethyl Ester from Glutaric Anhydride

This procedure is based on a modern, selective method that leverages the ring-opening of an anhydride.[6]

Materials:

  • Sodium methoxide

  • Glutaric anhydride

  • Anhydrous ethylene glycol dimethyl ether (solvent)

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Solutions: Separately dissolve sodium methoxide and glutaric anhydride in anhydrous ethylene glycol dimethyl ether.[6]

  • Reaction: Slowly add the glutaric anhydride solution dropwise to the sodium methoxide solution with stirring. The reaction is a homogeneous phase reaction.[6]

  • Isolation of Salt: Concentrate the reaction mixture, and the resulting product, glutaric acid monomethyl ester sodium salt, is isolated by filtration and dried.[6]

  • Acidification: Suspend the sodium salt in an organic solvent like dichloromethane. Cool the suspension and adjust the pH to be strongly acidic (e.g., pH 2-3) by adding aqueous hydrochloric acid.[6]

  • Extraction: Allow the layers to separate. Extract the aqueous layer multiple times with the organic solvent.[6]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the final product, glutaric acid monomethyl ester. This method provides high purity and yield.[6]

Biological Significance and Metabolic Pathways

Glutaric acid is a natural human metabolite, playing a key role as an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[2] However, the accumulation of glutaric acid and its derivatives is neurotoxic, leading to a severe inherited metabolic disorder.

Glutaric Aciduria Type I (GA-I)

Glutaric Aciduria Type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) . This enzyme is responsible for the conversion of glutaryl-CoA to crotonyl-CoA in the degradation pathway of lysine and tryptophan.

When GCDH is deficient, glutaryl-CoA accumulates and is subsequently hydrolyzed to glutaric acid. A side pathway also leads to the formation of 3-hydroxyglutaric acid. The buildup of these metabolites is particularly damaging to the basal ganglia in the brain, leading to severe neurological symptoms, including dystonia and dyskinesia, often triggered by metabolic stress like an infection.

The following diagram illustrates the metabolic block and its consequences.

Lysine/Tryptophan catabolism disruption in GA-I.
Analytical Workflow for Clinical Diagnosis

The diagnosis of GA-I relies on the detection of elevated levels of glutaric acid and 3-hydroxyglutaric acid in biological fluids, primarily urine and blood. Modern clinical laboratories utilize mass spectrometry-based methods for accurate quantification.

The diagram below outlines a typical workflow for the analysis of glutaric acid from a patient sample.

Clinical analysis workflow for glutaric acid.

Conclusion

Glutaric acid and its monoesters represent a fascinating intersection of synthetic organic chemistry, industrial processing, and human biochemistry. From early, arduous laboratory syntheses to modern, highly selective catalytic methods, the chemistry of these compounds has evolved significantly. The monoesters, in particular, remain valuable intermediates due to their bifunctional nature, enabling complex molecular constructions. Furthermore, the central role of glutaric acid in the pathophysiology of Glutaric Aciduria Type I underscores the critical importance of understanding its metabolic context. The analytical techniques developed to quantify this metabolite have been instrumental in the diagnosis and management of this severe disorder. This guide serves as a foundational resource, providing historical context, practical data, and detailed protocols for scientists and researchers engaged in work related to these versatile five-carbon molecules.

References

An In-depth Technical Guide to the Thermodynamic Properties of C7H12O4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various isomers of C7H12O4. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where a thorough understanding of the physicochemical properties of organic molecules is crucial.

Introduction to C7H12O4 Isomers

The molecular formula C7H12O4 represents a variety of isomers, primarily dicarboxylic acid esters, which exhibit a range of physical and chemical properties. These differences arise from the structural variations in the carbon backbone and the arrangement of the ester groups. Understanding the thermodynamic properties of these isomers is essential for predicting their behavior in chemical and biological systems, including their reactivity, stability, and metabolic fate. This guide focuses on several prominent isomers, including diethyl malonate, dimethyl glutarate, and diethyl succinate, for which experimental data are available.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of selected C7H12O4 isomers. These values have been compiled from various reputable sources, including the NIST WebBook and other peer-reviewed scientific literature.

Table 1: Physical Properties of C7H12O4 Isomers
PropertyDiethyl MalonateDimethyl GlutarateDiethyl Succinate
CAS Number 105-53-3[1][2][3]1119-40-0[4][5][6][7]123-25-1[8]
Molecular Weight ( g/mol ) 160.17[2][9]160.17[4][6]174.19[8]
Boiling Point (°C) 199[2]215-217218[8][10]
Melting Point (°C) -50[2]-13[7]-20[8]
Density (g/mL at 20°C) 1.0551.091.04[8]
Vapor Pressure (mmHg) 0.041.33 hPa (55 °C)[8]0.13[10]
Table 2: Thermodynamic Properties of C7H12O4 Isomers
PropertyDiethyl MalonateDimethyl GlutarateDiethyl Succinate
Standard Enthalpy of Formation (liquid, kJ/mol) -765.8 ± 1.0
Standard Enthalpy of Formation (gas, kJ/mol) -708.5 ± 1.1
Standard Molar Heat Capacity (liquid, J/mol·K) 284.9 at 294.6 K[11]
Enthalpy of Vaporization (kJ/mol) 57.3 ± 0.4
Standard Gibbs Free Energy of Formation (kJ/mol)
Heat of Combustion (kJ/mol)

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring key thermodynamic parameters of liquid organic esters like the isomers of C7H12O4.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the heat of combustion of a liquid organic compound.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid ester (typically 0.5-1.0 g) is placed in a crucible. A cotton or nichrome wire is positioned to be in contact with the sample to ensure ignition.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water. The temperature of the water is continuously monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of a liquid sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid ester (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block.

  • Temperature Program: The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Vapor Pressure Measurement using the Static Method

Objective: To determine the vapor pressure of a liquid at various temperatures.

Methodology:

  • Sample Preparation: A small amount of the degassed liquid ester is introduced into a thermostatted vessel connected to a pressure measuring device (manometer).

  • Evacuation: The space above the liquid is evacuated to remove any air or other non-condensable gases.

  • Equilibration: The vessel is maintained at a constant temperature until the pressure of the vapor in equilibrium with the liquid becomes constant.

  • Pressure Measurement: The equilibrium vapor pressure is recorded at the set temperature.

  • Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.

Biological Relevance and Metabolic Pathways

For professionals in drug development, understanding the metabolic fate of a compound is as critical as its physical properties. Dicarboxylic acid esters, such as the isomers of C7H12O4, are known to be metabolized in biological systems.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The primary metabolic pathway for dicarboxylic acids is peroxisomal β-oxidation.[1][12] This process occurs in the peroxisomes of cells, primarily in the liver and kidneys. The pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, producing acetyl-CoA and a shorter dicarboxylic acid. The chain length of the dicarboxylic acid can influence the rate of its metabolism.

Below is a simplified representation of the peroxisomal β-oxidation pathway for a generic dicarboxylic acid.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome DCA Dicarboxylic Acid (C_n) DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Enoyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (produces H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Short_DCA_CoA Shorter Dicarboxylyl-CoA (C_n-2) Ketoacyl_CoA->Short_DCA_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Short_DCA_out Further rounds of β-oxidation Short_DCA_CoA->Short_DCA_out Acetyl_CoA_out To Citric Acid Cycle & other pathways Acetyl_CoA->Acetyl_CoA_out

Caption: Simplified workflow of peroxisomal β-oxidation of dicarboxylic acids.

Logical Relationships in Thermodynamic Analysis

The thermodynamic properties of a compound are interconnected. Understanding these relationships is crucial for data validation and for predicting properties that are difficult to measure experimentally.

Thermodynamic_Relationships G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS H->G Cp Heat Capacity (Cp) H->Cp dH = C_p dT S Entropy (S) S->G S->Cp dS = (C_p/T) dT T Temperature (T) T->G T->H T->S P Pressure (P) V Volume (V) Cp->H Cp->S

References

An In-depth Technical Guide on the Potential Reactivity of Ethyl Hydrogen Glutarate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen glutarate, a monoester of glutaric acid, presents a versatile bifunctional molecule for chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure, featuring both an ester and a carboxylic acid group, allows for selective reactions to introduce various functionalities. This technical guide provides a comprehensive overview of the reactivity of this compound with amines, focusing on the prevalent amidation reaction. We will delve into the underlying mechanisms, influencing factors, potential side reactions, and detailed experimental considerations.

Core Reactivity: Amide Formation

The primary reaction between this compound and an amine is a nucleophilic acyl substitution at the ester carbonyl carbon, resulting in the formation of an N-substituted ethyl glutarate amide and ethanol as a byproduct. This reaction, also known as aminolysis, is a fundamental transformation in organic chemistry.[1][2]

General Reaction Scheme:

The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate leads to the expulsion of the ethoxide leaving group.

Factors Influencing Amidation

Several factors can influence the rate and efficiency of the amidation reaction:

  • Nature of the Amine: The nucleophilicity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, and thus often require more forcing conditions or the use of catalysts.

  • Temperature: The rate of amidation is generally slow at room temperature and often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

  • Catalysis: Both acid and base catalysis can be employed to accelerate the reaction. Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysts deprotonate the amine, increasing its nucleophilicity.

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents are commonly used.

The Challenge of Bifunctionality: Selective Amidation

A key challenge in the reaction of this compound with amines is the presence of the free carboxylic acid group. This group can react with the amine in an acid-base reaction to form an ammonium carboxylate salt, which is generally unreactive towards nucleophilic attack at the ester.[3] This can significantly reduce the yield of the desired amide.

To achieve selective amidation at the ester position, several strategies can be employed:

  • Use of Coupling Agents: The most common and effective method is to activate the carboxylic acid group with a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. This approach directs the reaction towards the formation of the amide from the carboxylic acid end, leaving the ester group intact.

  • Protection of the Carboxylic Acid: An alternative, though less atom-economical, approach is to protect the carboxylic acid group as an ester or another suitable protecting group before reacting the ethyl ester with the amine. Subsequent deprotection would then be required.

  • Careful Control of Reaction Conditions: In some cases, careful control of stoichiometry and reaction temperature may allow for some degree of selective reaction at the ester, particularly with highly reactive amines. However, this approach is less reliable and often leads to mixtures of products.

Quantitative Data

While specific kinetic data for the direct amidation of this compound is not extensively reported in the literature, the following tables summarize typical yields and reaction conditions for analogous amidation reactions of monoesters of dicarboxylic acids and related compounds. These serve as a valuable guide for experimental design.

Table 1: Representative Yields for the Amidation of Carboxylic Acids and Esters with Amines under Various Conditions

Carboxylic Acid/Ester SubstrateAmineCoupling Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAP/DIPEAAcetonitrile234265[4]
2,5-dimethylthiazole-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPAcetonitrile23-80[4]
Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃Toluene80595[5]
Phenylacetic AcidMorpholineB(OCH₂CF₃)₃Toluene801588[5]
Ethyl BenzoateBenzylamineFeCl₃Neat801.590[1]
Ethyl OctanoateBenzylamineFeCl₃Neat80385[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the amidation of this compound.

Protocol 1: General Procedure for Amidation of this compound using a Coupling Agent (EDC/HOBt)

This protocol focuses on the selective amidation of the carboxylic acid moiety.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted glutaramic acid ethyl ester.

Protocol 2: General Procedure for Direct Amidation of the Ester Group

This protocol attempts the direct reaction at the ester, which may be less selective.

Materials:

  • This compound

  • Amine (e.g., benzylamine, excess)

  • Toluene or xylene

  • Dean-Stark apparatus (optional)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and a significant excess of the amine (3-5 eq).

  • Add a suitable solvent such as toluene or xylene. For removal of ethanol, a Dean-Stark apparatus can be used.

  • Heat the reaction mixture to reflux (typically 80-140 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution to remove unreacted carboxylic acid and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, which may be challenging due to the potential mixture of products.

Potential Side Reactions

A significant side reaction to consider is the intramolecular cyclization of the newly formed N-substituted glutaramic acid ethyl ester, especially under heating, to form a glutarimide derivative.[6]

Intramolecular Cyclization:

This reaction is more likely to occur with primary amines, as the resulting amide has an N-H bond that can participate in the cyclization. The tendency for cyclization can be influenced by temperature and the nature of the substituent on the nitrogen. To minimize this side reaction, it is advisable to use the mildest possible reaction conditions and to purify the product promptly after the reaction is complete.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the amidation reaction:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components of the reaction mixture, including starting materials, products, and byproducts.[7][8][9][10][11] Derivatization with reagents like ethyl chloroformate may be necessary for non-volatile components.[7]

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction of less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and to determine the extent of reaction by integrating the signals of starting materials and products in the crude reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of the ester C=O stretch and the appearance of the amide C=O stretch.

Visualizations

Signaling Pathways and Experimental Workflows

Amidation_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Ethyl_Hydrogen_Glutarate This compound Nucleophilic_Attack Nucleophilic Attack Ethyl_Hydrogen_Glutarate->Nucleophilic_Attack Carbonyl Carbon Amine Amine (R-NH2) Amine->Nucleophilic_Attack Nitrogen Lone Pair Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ethoxide Proton_Transfer->Elimination Amide_Product N-substituted Ethyl Glutarate Amide Elimination->Amide_Product Ethanol Ethanol Elimination->Ethanol

Caption: General mechanism of amidation of this compound.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Amine - Coupling Agents (e.g., EDC/HOBt) - Solvent Start->Reaction_Setup Reaction Stir at 0°C to Room Temp (12-24h) Reaction_Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc - Wash with Acid, Base, Brine Monitoring->Workup Reaction Complete Drying_Concentration Dry with Na2SO4 Concentrate Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterize Product: - NMR - IR - Mass Spec Purification->Characterization End End Characterization->End

Caption: Experimental workflow for amidation using a coupling agent.

Side_Reaction_Pathway Amide_Intermediate N-substituted Ethyl Glutarate Amide Cyclization Intramolecular Nucleophilic Attack Amide_Intermediate->Cyclization Heat Glutarimide N-substituted Glutarimide Cyclization->Glutarimide Ethanol_Byproduct Ethanol Cyclization->Ethanol_Byproduct

Caption: Potential intramolecular cyclization side reaction.

Conclusion

The reaction of this compound with amines is a valuable transformation for the synthesis of N-substituted glutaramic acid ethyl esters. While the direct amidation of the ester is possible, the presence of the free carboxylic acid necessitates careful consideration of reaction conditions to ensure selectivity. The use of coupling agents to activate the carboxylic acid is the most reliable method for achieving high yields of the desired amide product at the acid terminus. Careful monitoring of the reaction and awareness of potential side reactions, such as intramolecular cyclization, are crucial for successful synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound as a versatile building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Esterification Reactions Using Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen glutarate, also known as monoethyl glutarate, is a valuable reagent in organic synthesis, serving as a versatile building block for the preparation of various diesters. As a derivative of glutaric acid, it possesses both an ester and a carboxylic acid functional group, allowing for selective chemical transformations.[1][2] This document provides a detailed protocol for the esterification of the free carboxylic acid moiety of this compound to produce unsymmetrical glutarate diesters. These products can be important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

The primary method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] This reaction is reversible and its equilibrium can be manipulated to favor the formation of the desired ester product.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of this compound with various alcohols. The data is compiled from general knowledge of Fischer esterification reactions and specific examples with similar dicarboxylic acid monoesters.[4][6][7][8] Actual yields may vary depending on the specific alcohol used, reaction scale, and purification efficiency.

Alcohol (R'-OH)Catalyst (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄ (1-5%)65 (Reflux)4-885-95
EthanolH₂SO₄ (1-5%)78 (Reflux)4-880-90
n-PropanolH₂SO₄ (1-5%)97 (Reflux)6-1275-85
IsopropanolH₂SO₄ (1-5%)82 (Reflux)8-1660-75
n-ButanolH₂SO₄ (1-5%)118 (Reflux)8-1670-80
Benzyl AlcoholH₂SO₄ (1-5%)100-12012-2465-80

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a representative alcohol.

Materials:

  • This compound (monoethyl glutarate)

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol) - typically used in excess.

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃).

  • Brine (saturated aqueous sodium chloride solution).

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Deionized water.

Equipment:

  • Round-bottom flask.

  • Reflux condenser.

  • Heating mantle or oil bath.

  • Magnetic stirrer and stir bar.

  • Separatory funnel.

  • Rotary evaporator.

  • Glassware for distillation (optional, for purification).

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • pH paper.

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired alcohol (3-10 eq). The alcohol often serves as the solvent, and using it in excess helps to drive the reaction equilibrium towards the product side.[4]

    • Place the flask in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-5 mol%) dropwise with stirring.[9]

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

    • Maintain the reflux for the time indicated in the data table, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC, or NMR). The reaction time will vary depending on the alcohol used.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • If the alcohol is a low-boiling solvent, it can be partially removed using a rotary evaporator.

    • Transfer the cooled mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with deionized water.

    • Carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.[8] Be cautious as this will generate CO₂ gas, so vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the pure diester.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The alcohols used may be flammable, so heating should be performed using a heating mantle or oil bath, not an open flame.

  • The neutralization step with sodium bicarbonate produces gas and should be performed with care to avoid pressure buildup.

Visualizations

Experimental Workflow for Esterification

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (this compound + Alcohol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux B->C D 4. Cool Reaction Mixture C->D E 5. Extraction with Organic Solvent D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Wash with Brine F->G H 8. Dry with Anhydrous Salt G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Distillation or Chromatography I->J K Final Product (Unsymmetrical Glutarate Diester) J->K

Caption: A generalized workflow for the synthesis of unsymmetrical glutarate diesters.

Factors Affecting Esterification Equilibrium

logical_relationship cluster_reactants Reactant Conditions cluster_products Product Conditions cluster_catalyst Catalyst cluster_reverse Reverse Reaction Equilibrium Esterification Equilibrium Ester_Formation Favors Ester Formation Equilibrium->Ester_Formation Hydrolysis Hydrolysis (Reverse Reaction) Equilibrium->Hydrolysis Excess_Alcohol Excess Alcohol Excess_Alcohol->Equilibrium Le Chatelier's Principle Removal_Water Removal of Water Removal_Water->Equilibrium Le Chatelier's Principle Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Equilibrium Increases Reaction Rate

References

Application Notes and Protocols for Ethyl Hydrogen Glutarate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl hydrogen glutarate and related glutarate compounds in polymer chemistry, focusing on their roles as monomers for polyester synthesis and as plasticizers for modifying polymer properties. Detailed experimental protocols and quantitative data are provided to guide research and development efforts.

Introduction

This compound (EHG), a monoester of glutaric acid, is a versatile building block in polymer chemistry. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to be incorporated into polymer chains, primarily through polycondensation reactions to form polyesters. Furthermore, related glutarate esters, such as diethyl glutarate, are utilized as plasticizers to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC). Glutarate-based polymers are of particular interest for applications requiring biodegradability and specific mechanical properties. Glutaric acid and its derivatives have been used in the production of polymers like polyester polyols and polyamides. The presence of an odd number of carbon atoms (five) in the glutarate unit can decrease the elasticity of the resulting polymer.

Section 1: this compound as a Monomer for Polyester Synthesis

This compound can be used as an A-B type monomer in polycondensation reactions, where the carboxylic acid group of one monomer reacts with the ester group of another (via transesterification) or with a diol comonomer. A more common approach is the use of glutaric acid (a diacid) and a diol to produce polyester glutarates. The resulting polyesters, such as poly(butylene glutarate) (PBG), are biodegradable and exhibit properties that make them suitable for applications in packaging and as processing aids for other bioplastics.[1][2]

Experimental Protocol: Synthesis of Poly(butylene glutarate) (PBG) via Melt Polycondensation

This protocol is adapted from general polyester synthesis procedures and specific information on PBG synthesis.[1][2][3][4]

Materials:

  • Glutaric acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or p-Toluene sulfonic acid (p-TSA) as a catalyst

  • Nitrogen gas (high purity)

  • Chloroform (for polymer characterization)

  • Methanol (for polymer precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add glutaric acid and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

  • Catalyst Addition: Add the catalyst, such as Titanium(IV) butoxide (approx. 0.05-0.1 mol% relative to the diacid) or p-Toluene sulfonic acid (approx. 0.1 wt%).

  • Esterification (First Stage):

    • Heat the reaction mixture under a slow stream of nitrogen to 160-180°C.[5]

    • Maintain this temperature for 2-4 hours to carry out the initial esterification. Water will be formed as a byproduct and should be collected in the receiving flask.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (down to <1 mbar) over a period of about 1-2 hours to facilitate the removal of excess 1,4-butanediol and water, thereby driving the polymerization reaction forward.

    • Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol.

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualization of the Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification flask Three-neck Flask stirrer Mechanical Stirrer flask->stirrer N2_in Nitrogen Inlet flask->N2_in distill_head Distillation Head flask->distill_head charge Charge Monomers (Glutaric Acid, 1,4-Butanediol) & Catalyst esterification Esterification (160-180°C, N2 flow) charge->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation cool Cool to RT polycondensation->cool dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Vacuum Drying precipitate->dry final_polymer final_polymer dry->final_polymer Final Polymer (PBG)

Caption: Workflow for the synthesis of Poly(butylene glutarate) (PBG).

Data Presentation: Properties of Poly(butylene glutarate)

The following table summarizes the thermal and mechanical properties of poly(butylene glutarate) (PBG) and its blends with poly(lactic acid) (PLA).

Polymer/BlendGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
PBG [1][2]-6038--
PLA [2]60-65150-160~503-6
PLA/PBG (90/10) [1]--Reduced vs. PLAIncreased vs. PLA

Note: Specific values for tensile strength and elongation at break for pure PBG were not found in the provided search results. The blend data indicates a plasticizing effect of PBG on PLA.

Section 2: Glutarate Esters as Plasticizers

Esters of glutaric acid, such as diethyl glutarate, can be used as plasticizers for polymers like PVC. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by inserting themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[6][7][8] The effectiveness of a plasticizer depends on its molecular structure, including chain length and branching.[9][10]

Experimental Protocol: Evaluation of Plasticizer Effects on PVC

This protocol outlines a general procedure for preparing plasticized PVC films and evaluating their properties.

Materials:

  • PVC resin

  • Diethyl glutarate (or other glutarate ester plasticizer)

  • Thermal stabilizer (e.g., a tin or calcium/zinc stabilizer)

  • Solvent (e.g., tetrahydrofuran - THF)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

  • Dynamic Mechanical Analyzer (DMA)

  • Universal Testing Machine (UTM) for tensile testing

Procedure:

  • Compounding:

    • On a two-roll mill or in an internal mixer heated to approximately 160-170°C, blend the PVC resin with the desired amount of diethyl glutarate (e.g., 20, 40, 60 parts per hundred of resin - phr) and a thermal stabilizer (typically 2-3 phr).

    • Mix until a homogeneous sheet or mass is obtained.

  • Film/Specimen Preparation:

    • Press the compounded PVC into sheets of a specific thickness using a hydraulic press at a temperature of 170-180°C and a pressure of about 10 MPa for a few minutes.

    • Cool the mold under pressure to solidify the sheet.

    • Cut the sheet into specimens of appropriate dimensions for DMA and tensile testing.

  • Characterization:

    • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) of the plasticized PVC specimens. Tg is often taken as the peak of the tan δ curve.[11][12][13]

    • Tensile Testing: Use a Universal Testing Machine to measure the tensile strength, Young's modulus, and elongation at break of the specimens according to standard methods (e.g., ASTM D638).[14][15]

Visualization of Plasticizer Action

G cluster_unplasticized Unplasticized Polymer (e.g., PVC) cluster_plasticized Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Plast1 Plasticizer label_unplasticized Rigid & Brittle High Tg P5 Polymer Chain Plast2 Plasticizer P6 Polymer Chain P4 Polymer Chain label_plasticized Flexible & Ductile Low Tg

Caption: Mechanism of polymer plasticization.

Data Presentation: Effect of Glutarate-Related Plasticizers on PVC Properties

The following table presents representative data on the effect of different plasticizers on the properties of PVC. While specific data for this compound is not available, the data for succinate and other dicarboxylate esters provide a strong indication of the expected performance.

Plasticizer (40 phr in PVC)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
None (Rigid PVC) [16]~80~5250-80
DEHP (Phthalate) [10]~ -22~20~350
Dibutyl Succinate [17]~ -15~18~380
Dihexyl Succinate [17]~ -25~17~400
Dibutyl Sebacate (DBS) [9][18]~ -28~19~390

This data is compiled from multiple sources and serves as an illustrative comparison. DEHP (di(2-ethylhexyl) phthalate) is a common phthalate plasticizer included for reference. Succinates and sebacates are structurally similar to glutarates and are expected to show comparable plasticizing effects.

Conclusion

This compound and related glutarate compounds are valuable chemicals in polymer science. As monomers, they can be used to synthesize biodegradable polyesters with tunable properties. As plasticizers, glutarate esters can effectively increase the flexibility of rigid polymers like PVC, offering potentially safer alternatives to traditional phthalate-based plasticizers. The protocols and data presented here provide a foundation for further research and development of glutarate-based polymeric materials for a variety of applications, including in the biomedical and pharmaceutical fields where biocompatibility and controlled degradation are crucial.

References

Ethyl Hydrogen Glutarate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of ethyl hydrogen glutarate as a reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers the synthesis of amides and esters, highlighting the utility of this compound as a bifunctional building block. Detailed methodologies for key reactions, quantitative data summaries, and diagrams of reaction mechanisms and workflows are provided to facilitate practical application.

Introduction

This compound, also known as monoethyl glutarate, is a valuable reagent in organic synthesis.[1] Its structure incorporates both a carboxylic acid and an ethyl ester functional group, rendering it a versatile bifunctional molecule. This unique arrangement allows for selective transformations at either terminus, making it an attractive building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a five-carbon backbone also provides a flexible spacer unit that can be incorporated into larger molecular architectures.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 1070-62-8[1]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 246-247 °C[1]
Solubility Soluble in ethanol, ether, and other organic solvents; slightly soluble in water.[1]

Applications in Organic Synthesis

The dual functionality of this compound allows it to participate in a range of chemical transformations. The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides, while the ethyl ester group can be hydrolyzed or transesterified. This section focuses on its application in the synthesis of amides and esters, which are fundamental transformations in organic and medicinal chemistry.

Amide Synthesis

The carboxylic acid group of this compound can be coupled with primary and secondary amines to form the corresponding amides. These reactions typically require the use of a coupling agent to activate the carboxylic acid and facilitate amide bond formation. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[2][3][4][5][6]

General Reaction Scheme for Amide Synthesis:

EHG This compound Product Ethyl 5-(alkylamino)-5-oxopentanoate EHG->Product + Amine R-NH₂ Amine->Product + CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->Product

Caption: General scheme for amide synthesis from this compound.

Ester Synthesis

The carboxylic acid functionality of this compound can also undergo esterification with a variety of alcohols. A common and mild method for this transformation is the Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of DMAP.[7][8][9][10] This method is particularly useful for coupling with acid-sensitive or sterically hindered alcohols.

General Reaction Scheme for Ester Synthesis:

EHG This compound Product Ethyl Alkyl Glutarate EHG->Product + Alcohol R-OH Alcohol->Product + DCC_DMAP DCC, cat. DMAP DCC_DMAP->Product

Caption: General scheme for ester synthesis from this compound.

Experimental Protocols

The following are representative protocols for the synthesis of an amide and an ester using this compound. These are based on well-established general procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of Ethyl 5-(benzylamino)-5-oxopentanoate (Amide Formation)

This protocol describes the coupling of this compound with benzylamine using DCC as the activating agent.

Reaction Conditions and Yields (Representative):

ParameterValue
Reactants This compound, Benzylamine, DCC
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzylamine (1.0 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-(benzylamino)-5-oxopentanoate.

Protocol 2: Synthesis of Ethyl Benzyl Glutarate (Ester Formation via Steglich Esterification)

This protocol details the esterification of this compound with benzyl alcohol using DCC and a catalytic amount of DMAP.[7][8][9][10]

Reaction Conditions and Yields (Representative):

ParameterValue
Reactants This compound, Benzyl alcohol, DCC, DMAP
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Typical Yield 80-95%

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl benzyl glutarate.

Diagrams

Reaction Mechanisms

Amide Formation Mechanism (DCC Coupling) EHG This compound OAI O-Acylisourea Intermediate EHG->OAI + DCC DCC DCC Amide Amide Product OAI->Amide + Amine DCU DCU (byproduct) OAI->DCU Amine Amine (R-NH₂)

Caption: Mechanism of DCC-mediated amide formation.

Ester Formation Mechanism (Steglich Esterification) EHG This compound OAI O-Acylisourea Intermediate EHG->OAI + DCC DCC DCC AcylDMAP N-Acylpyridinium Intermediate OAI->AcylDMAP + DMAP DCU DCU (byproduct) OAI->DCU DMAP DMAP Ester Ester Product AcylDMAP->Ester + Alcohol Alcohol Alcohol (R-OH)

Caption: Mechanism of Steglich esterification.

Experimental Workflow

General Experimental Workflow Start Start Dissolve Dissolve Reactants in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddDCC Add DCC Solution Dropwise Cool->AddDCC React Stir at Room Temperature AddDCC->React Filter Filter to Remove DCU React->Filter Workup Aqueous Workup Filter->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: General workflow for amide/ester synthesis.

Safety Information

This compound is irritating to the eyes and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly useful and versatile reagent for the synthesis of amides and esters. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds. The protocols provided herein offer robust starting points for the utilization of this reagent in various synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

Synthesis of High-Purity Ethyl Hydrogen Glutarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of high-purity ethyl hydrogen glutarate, also known as monoethyl glutarate. Two primary synthetic methodologies are presented. The first protocol is a direct acid-catalyzed esterification of glutaric acid with ethanol in an aqueous solution, coupled with continuous extraction to favor the formation of the monoester and achieve high purity. The second protocol details the ring-opening of glutaric anhydride with sodium ethoxide, followed by acidic workup to yield the desired product. These methods are designed to produce high-purity this compound suitable for applications in research, and as an intermediate in drug development and fine chemical synthesis. This document includes comprehensive experimental procedures, tables summarizing key quantitative data, and detailed workflows visualized with diagrams.

Introduction

This compound (CAS 1070-62-8) is a valuable monoester of glutaric acid. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the preparation of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of high-purity this compound is crucial to ensure the desired outcomes in subsequent reactions and to meet the stringent quality requirements of the pharmaceutical industry.

Controlling the selective mono-esterification of a dicarboxylic acid can be challenging, as the reaction can readily proceed to form the diester. The protocols outlined herein are designed to maximize the yield and purity of the desired monoester, this compound, while minimizing the formation of the diester byproduct, diethyl glutarate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1070-62-8
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 150 °C @ 15 Torr
Density 1.124 g/cm³

Table 2: Summary of Synthetic Protocol Performance (Expected Values)

ParameterProtocol 1: Direct EsterificationProtocol 2: From Glutaric Anhydride
Starting Materials Glutaric Acid, EthanolGlutaric Anhydride, Sodium Ethoxide
Reaction Time 24 hours2-3 hours
Expected Yield >85%>95%
Expected Purity >95%>99%

Experimental Protocols

Protocol 1: Direct Acid-Catalyzed Esterification of Glutaric Acid

This protocol is adapted from a general method for the high-yield synthesis of dicarboxylic acid monoesters. It relies on the principle of continuous extraction of the monoester from an aqueous reaction mixture to drive the equilibrium towards mono-esterification and prevent the formation of the diester.

Materials:

  • Glutaric acid

  • 95% Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable nonpolar solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Continuous liquid-liquid extractor

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of glutaric acid in a mixture of 95% ethanol and water. For example, dissolve 13.2 g (0.1 mol) of glutaric acid in 100 mL of 95% ethanol and 120 mL of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.

  • Continuous Extraction: Assemble a continuous liquid-liquid extractor with the reaction flask. Use a nonpolar solvent with a boiling point lower than the reaction mixture, such as diethyl ether, as the extracting solvent.

  • Reaction Execution: Heat the reaction mixture to reflux. The monoester, as it is formed, will be continuously extracted into the organic phase. Continue the reaction and extraction for approximately 24 hours.

  • Workup: After cooling the apparatus, separate the organic layer from the extractor.

  • Washing: Wash the organic extract with a saturated sodium chloride solution to remove any remaining ethanol and water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation to achieve high purity.

Protocol 2: Synthesis from Glutaric Anhydride

This method provides a high-yield and high-purity route to this compound by the controlled ring-opening of glutaric anhydride.

Materials:

  • Glutaric anhydride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Hydrochloric acid (HCl), 5-10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks with stirring

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension in an anhydrous solvent like dichloromethane.

  • Preparation of Glutaric Anhydride Solution: In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Cool both solutions to 0 °C to -20 °C in an ice-salt or dry ice-acetone bath. Slowly add the glutaric anhydride solution to the sodium ethoxide solution dropwise with vigorous stirring over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours.

  • Acidification: Carefully add a 5-10% aqueous hydrochloric acid solution dropwise to the reaction mixture to adjust the pH to 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product is often of high purity after this procedure. If necessary, further purification can be achieved by vacuum distillation.

Product Characterization

High-purity this compound can be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): 11.5-12.0 (s, 1H, -COOH), 4.12 (q, 2H, -OCH₂CH₃), 2.45 (t, 2H, -CH₂COOH), 2.35 (t, 2H, -COOCH₂CH₂-), 1.95 (quintet, 2H, -CH₂CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~179 (-COOH), ~173 (-COOR), ~61 (-OCH₂-), ~33 (-CH₂COOH), ~33 (-CH₂COOR), ~20 (-CH₂CH₂CH₂-), ~14 (-CH₃)
GC-MS Molecular Ion (M⁺) at m/z 160. Key fragments may include m/z 115 (M-OEt), 87, 73.

Mandatory Visualization

Synthesis_Workflow_Protocol_1 cluster_reaction Reaction cluster_extraction Continuous Extraction cluster_workup Workup & Purification glutaric_acid Glutaric Acid reaction_flask Reaction Flask glutaric_acid->reaction_flask ethanol_water Ethanol/Water ethanol_water->reaction_flask h2so4 H₂SO₄ (cat.) h2so4->reaction_flask extractor Liquid-Liquid Extractor reaction_flask->extractor Reflux organic_phase Organic Phase extractor->organic_phase diethyl_ether Diethyl Ether diethyl_ether->extractor washing Wash with Brine organic_phase->washing drying Dry (MgSO₄) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation final_product High-Purity Ethyl Hydrogen Glutarate distillation->final_product

Caption: Workflow for the direct esterification of glutaric acid.

Synthesis_Workflow_Protocol_2 cluster_reaction_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification naoet Sodium Ethoxide in Anhydrous Solvent reaction_vessel Reaction Vessel (0 to -20 °C) naoet->reaction_vessel glutaric_anhydride Glutaric Anhydride in Anhydrous DCM glutaric_anhydride->reaction_vessel Dropwise Addition acidification Acidify (HCl) reaction_vessel->acidification extraction Extract with DCM acidification->extraction drying Dry (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation final_product High-Purity Ethyl Hydrogen Glutarate evaporation->final_product

Caption: Workflow for synthesis from glutaric anhydride.

References

Application Note: Ethyl Chloroformate Derivatization for Enhanced GC-MS Analysis of Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as amino acids, organic acids, and amines, are non-volatile due to their polar functional groups (e.g., -COOH, -OH, -NH2).[1] To analyze these compounds by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability.[2] This application note details a robust and efficient derivatization protocol using ethyl chloroformate (ECF) for the comprehensive analysis of polar metabolites in biological matrices.

ECF is a versatile derivatizing agent that reacts with a wide range of functional groups, including amines, phenols, and carboxylic acids, in an aqueous environment.[3][4] This method offers several advantages, including rapid reaction times, the formation of stable derivatives, and suitability for high-throughput metabolomics studies.[3][5]

Principle of Derivatization

Ethyl chloroformate reacts with active hydrogens in polar functional groups in the presence of a catalyst, typically pyridine, and an alkaline environment. The reaction results in the formation of stable, more volatile N-ethoxycarbonyl and O-ethoxycarbonyl derivatives, which are amenable to GC-MS analysis.[6] The derivatization process is typically followed by a liquid-liquid extraction to isolate the derivatized analytes from the aqueous reaction mixture.

Experimental Protocols

1. Materials and Reagents

  • Ethyl Chloroformate (ECF), 99%

  • Pyridine, anhydrous

  • Ethanol, absolute

  • n-Hexane or Chloroform, HPLC grade

  • Sodium sulfate, anhydrous

  • Internal Standard (e.g., L-2-chlorophenylalanine)

  • Standard compounds for calibration curve

  • Sample matrix (e.g., serum, urine, cell culture media)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2. Standard Solution and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of target analytes and the internal standard in an appropriate solvent (e.g., ultrapure water or methanol) at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solutions to achieve a concentration range appropriate for the expected sample concentrations.

  • Sample Preparation:

    • For serum or plasma samples, a protein precipitation step is recommended. Add 4 parts of cold ethanol to 1 part of the sample. Vortex and centrifuge to pellet the proteins. The supernatant can then be used for derivatization.

    • Urine samples can often be diluted with ultrapure water before derivatization.

    • Cell extracts should be prepared using appropriate extraction protocols, and the final extract should be in a solvent compatible with the derivatization procedure.

3. Derivatization Protocol

This protocol is adapted from methodologies described for the analysis of metabolites in serum.[3][4]

  • To a 2 mL glass vial, add 100 µL of the sample (or standard solution).

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of a pyridine-ethanol solution (e.g., 1:4 v/v).

  • Add 50 µL of ethyl chloroformate.

  • Cap the vial tightly and vortex immediately for 30-60 seconds to initiate the derivatization reaction.

  • After the initial reaction, add 500 µL of n-hexane (or chloroform) to the vial.

  • Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic phase to a GC-MS autosampler vial for analysis.

4. GC-MS Parameters

The following GC-MS parameters are a general guideline and may require optimization based on the specific analytes and instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless
Oven ProgramInitial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Mass Scan Rangem/z 50-550
Solvent Delay3-5 minutes

Data Presentation

Table 1: Quantitative Data Summary for Hypothetical Amino Acid Analysis

AnalyteRetention Time (min)Target Ion (m/z)Quantifier Ion (m/z)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Alanine8.521161440.998515
Valine10.211441720.999310
Leucine11.891581860.997412
Proline12.341421700.999515
Phenylalanine15.671922200.99628

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions and instrumentation.

Visualizations

Derivatization_Workflow Sample Sample/Standard (e.g., Serum, Urine) Reagents Add Pyridine/Ethanol & Ethyl Chloroformate Sample->Reagents Derivatization Vortex to Derivatize (Formation of ECF Derivatives) Reagents->Derivatization Extraction Add n-Hexane & Vortex for Extraction Derivatization->Extraction Separation Centrifuge to Separate Phases Extraction->Separation Drying Transfer Organic Layer & Dry with Na2SO4 Separation->Drying Analysis Transfer to Vial for GC-MS Analysis Drying->Analysis

Caption: Workflow for Ethyl Chloroformate Derivatization.

ECF_Reaction_Pathway Analyte Analyte with Active Hydrogen R-XH (X = O, NH) Derivative Derivatized Analyte R-X-C(=O)O-Et Analyte->Derivative ECF Ethyl Chloroformate Cl-C(=O)O-Et ECF->Derivative Catalyst Pyridine Catalyst->Derivative Catalyzes Reaction Byproduct HCl

References

Application Notes and Protocols for the Activation of Monoethyl Glutarate's Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoethyl glutarate is a versatile bifunctional molecule commonly used in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. Its structure features both a terminal carboxylic acid and an ethyl ester. For its use as a building block, selective activation of the free carboxylic acid group is a critical step, enabling it to react with nucleophiles like amines or alcohols to form amides or esters, respectively. Direct condensation is generally inefficient because the basic nucleophile (e.g., an amine) will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[1][2][3] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]

This document provides detailed application notes and protocols for three primary methods of activating the carboxylic acid of monoethyl glutarate:

  • Carbodiimide-Mediated Coupling

  • Acyl Halide Formation

  • Mixed Anhydride Formation

Method 1: Carbodiimide-Mediated Coupling

Application Notes

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for forming amide and ester bonds.[3][4][5] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is susceptible to nucleophilic attack by an amine or alcohol.

To improve reaction efficiency and minimize side reactions, such as the formation of N-acylurea or racemization in chiral substrates, additives are frequently used.[4][6] Common additives include 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more stable and reactive "active ester" (HOBt-ester or NHS-ester), which then reacts cleanly with the nucleophile.[6][7]

EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification through aqueous extraction.[4] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and must be removed by filtration.[4]

Workflow for Carbodiimide-Mediated Activation

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_end Products MEG Monoethyl Glutarate Activation Step 1: Activation (Formation of O-Acylisourea) MEG->Activation + EDC Amine Nucleophile (R-NH2) Coupling Step 3: Coupling (Nucleophilic Attack) Amine->Coupling EDC EDC EDC->Activation NHS NHS / HOBt (Additive) ActiveEster Step 2: Additive Reaction (Formation of NHS-Ester) NHS->ActiveEster Activation->ActiveEster + NHS ActiveEster->Coupling + R-NH2 Product Amide Product Coupling->Product Byproduct Urea Byproduct Coupling->Byproduct

Caption: General workflow for EDC/NHS-mediated amide bond formation.

Experimental Protocol: Amide Synthesis using EDC/HOBt

This protocol provides a general procedure for the solution-phase coupling of an amine to monoethyl glutarate.

Materials:

  • Monoethyl glutarate (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • Amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve monoethyl glutarate (1.0 eq) and HOBt·H₂O (1.2 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid and form the HOBt-ester.[6]

  • Add the desired amine (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM). Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography if necessary.

Method 2: Acyl Halide Formation

Application Notes

Converting the carboxylic acid to a more reactive acyl chloride is a classic and highly effective activation method.[8][9] Common halogenating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[8][10][11]

  • Thionyl Chloride (SOCl₂): This is a convenient choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[8][12] A catalytic amount of DMF is often used to accelerate the reaction.[10]

  • Oxalyl Chloride ((COCl)₂): This reagent is also effective, and its byproducts (CO, CO₂, HCl) are also gaseous. It is often used for more sensitive substrates as the reaction can be run under milder conditions than with SOCl₂.[10]

The resulting acyl chloride is highly reactive and is typically used immediately in the next step without isolation. It will readily react with nucleophiles like amines (to form amides) or alcohols (to form esters).

Mechanism of Acyl Chloride Formation with SOCl₂

G MEG Monoethyl Glutarate (R-COOH) Intermediate Reactive Intermediate (Chlorosulfite ester) MEG->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride - SO₂ Byproducts Gaseous Byproducts (SO₂ + HCl) Intermediate->Byproducts - Cl⁻ attacks AcylChloride->Byproducts

Caption: Simplified pathway for acyl chloride formation using thionyl chloride.

Experimental Protocol: Acyl Chloride Formation and Subsequent Amination

Materials:

  • Monoethyl glutarate (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl chloride (1.5 eq)

  • Anhydrous solvent (e.g., DCM, Toluene, or neat)

  • Catalytic DMF (for oxalyl chloride method)

  • Amine (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA) (2.2 eq)

Procedure:

  • Acyl Chloride Formation:

    • To a flask containing monoethyl glutarate (1.0 eq), add thionyl chloride (2.0 eq) either neat or in an anhydrous solvent like toluene.

    • Gently reflux the mixture for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed.

    • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is typically used directly.

  • Amidation:

    • Dissolve the crude monoethyl glutaryl chloride in an anhydrous solvent like DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DCM.

    • Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. The base is required to neutralize the HCl generated during the reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify by column chromatography as needed.

Method 3: Mixed Anhydride Formation

Application Notes

The mixed anhydride method involves reacting the carboxylic acid with an acyl halide (e.g., pivaloyl chloride) or a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base.[13] This creates a mixed anhydride which is highly activated towards nucleophilic attack. This method is often used in peptide synthesis because it can be performed at low temperatures, which helps to minimize racemization of chiral centers. The activation is rapid, and the subsequent reaction with a nucleophile is also typically fast and high-yielding.

Experimental Protocol: Mixed Anhydride Method using Pivaloyl Chloride

Materials:

  • Monoethyl glutarate (1.0 eq)

  • Pivaloyl chloride (1.0 eq)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq)

  • Amine (1.0 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Salt bath (e.g., ice/NaCl)

Procedure:

  • Dissolve monoethyl glutarate (1.0 eq) in an anhydrous solvent (e.g., THF) and cool the solution to -15 °C using an ice/salt bath.

  • Add the tertiary amine base (e.g., NMM) (1.0 eq) and stir for 5 minutes.

  • Add pivaloyl chloride (1.0 eq) dropwise, ensuring the temperature remains below -10 °C.

  • Stir the mixture at -15 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of the amine (1.0 eq) in the same solvent.

  • Add the amine solution to the mixed anhydride solution at -15 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: The triethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then concentrated, and the residue is partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with dilute acid, saturated NaHCO₃, and brine, then dried and concentrated. The product can be purified by chromatography or recrystallization.

Data Presentation: Comparison of Activation Methods

The selection of an activation method often depends on the substrate's sensitivity, desired purity, cost, and scale. The table below summarizes typical performance characteristics for each method.

Activation MethodCoupling Reagent(s)Additive(s)Typical Reaction TimeTypical Yield RangeKey Advantages & Disadvantages
Carbodiimide EDC·HCl or DCCHOBt or NHS2 - 16 hours70 - 95%[6]Advantages: Mild conditions, high yields, wide substrate scope. EDC allows for easy aqueous workup.[4][6] Disadvantages: Reagents can be expensive. DCC byproduct (DCU) requires filtration. Potential for racemization without additives.[4]
Acyl Halide SOCl₂ or (COCl)₂None / cat. DMF1 - 4 hours (for coupling)60 - 90%Advantages: Highly reactive intermediate, inexpensive reagents (SOCl₂), gaseous byproducts simplify purification.[8] Disadvantages: Harsh conditions (reflux) may not be suitable for sensitive substrates. Acyl chloride is moisture-sensitive.
Mixed Anhydride Pivaloyl Chloride or Isobutyl ChloroformateNone (Base required)2 - 5 hours75 - 95%Advantages: Fast activation at low temperatures, high yields, minimizes racemization.[13] Disadvantages: Requires careful temperature control. Stoichiometric amounts of base are needed.

References

Application Notes and Protocols: Ethyl Hydrogen Glutarate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl hydrogen glutarate, also known as monoethyl glutarate, is a C5 difunctional molecule featuring both a carboxylic acid and an ethyl ester. This unique structure makes it a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates. Its two distinct reactive sites allow for selective chemical transformations, enabling the construction of complex molecular architectures. This document outlines the potential applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for GABA (gamma-aminobutyric acid) analogs, a class of drugs with significant therapeutic importance.

Core Application: Synthesis of Substituted Glutaric Acids for GABA Analog Precursors

A key application of this compound lies in its potential as a precursor for α- and β-substituted glutaric acids. These substituted glutaric acids are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs), including pregabalin and baclofen. The general strategy involves the deprotonation of the carbon alpha to the ester carbonyl, followed by alkylation or arylation, and subsequent hydrolysis of the ester to yield the desired substituted glutaric acid.

Proposed Synthesis of 3-Isobutylglutaric Acid: A Precursor for Pregabalin

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and neuropathic pain agent.[1][2] A common synthetic approach involves the use of 3-isobutylglutaric anhydride.[3] this compound can serve as a readily available starting material for the synthesis of 3-isobutylglutaric acid.

Reaction Scheme:

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis This compound Ethyl Hydrogen Glutarate LDA LDA, THF, -78 °C This compound->LDA Intermediate_Ester Ethyl 2-isobutyl- 5-oxopentanoate LDA->Intermediate_Ester Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Intermediate_Ester Intermediate_Ester_2 Ethyl 2-isobutyl- 5-oxopentanoate Intermediate_Ester->Intermediate_Ester_2 NaOH 1. NaOH (aq) 2. H3O+ Intermediate_Ester_2->NaOH Product 3-Isobutylglutaric Acid NaOH->Product

Caption: Proposed synthesis of 3-isobutylglutaric acid from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-isobutyl-5-oxopentanoate

Materials:

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Isobutyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL).

  • Add the this compound solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-isobutyl-5-oxopentanoate.

Protocol 2: Synthesis of 3-Isobutylglutaric Acid

Materials:

  • Ethyl 2-isobutyl-5-oxopentanoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-isobutyl-5-oxopentanoate (1.0 equivalent) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-isobutylglutaric acid as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Data Presentation

Table 1: Expected Quantitative Data for the Synthesis of 3-Isobutylglutaric Acid

StepProductStarting MaterialExpected Yield (%)Expected Purity (%) (by NMR/GC-MS)
1Ethyl 2-isobutyl-5-oxopentanoateThis compound75 - 85>95
23-Isobutylglutaric AcidEthyl 2-isobutyl-5-oxopentanoate85 - 95>98

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical progression from a simple starting material to a key pharmaceutical intermediate, highlighting the role of this compound.

Start Commercially Available Starting Material (this compound) Alkylation Alkylation/ Arylation Start->Alkylation Substituted_Ester Substituted Monoester Intermediate Alkylation->Substituted_Ester Hydrolysis Hydrolysis Substituted_Ester->Hydrolysis Substituted_Acid Substituted Glutaric Acid (e.g., 3-Isobutylglutaric Acid) Hydrolysis->Substituted_Acid API_Synthesis Further Synthetic Steps (e.g., cyclization, amination) Substituted_Acid->API_Synthesis API Active Pharmaceutical Ingredient (API) (e.g., Pregabalin) API_Synthesis->API

Caption: General workflow from this compound to an API.

Application in the Synthesis of Glutarimide Derivatives

This compound can also serve as a precursor for the synthesis of substituted glutarimides, a structural motif present in some pharmaceutically active compounds.[4][5][6] The synthesis would typically involve the conversion of the carboxylic acid moiety to an amide, followed by intramolecular cyclization with the ester group.

Reaction Pathway Overview:

EHG Ethyl Hydrogen Glutarate Amidation Amidation (e.g., with R-NH2) EHG->Amidation Amide_Ester Glutaramide Monoester Amidation->Amide_Ester Cyclization Intramolecular Cyclization Amide_Ester->Cyclization Glutarimide Substituted Glutarimide Cyclization->Glutarimide

Caption: Synthesis of glutarimides from this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of various substituents, leading to key precursors for important APIs like pregabalin. The proposed synthetic protocols provide a foundation for further research and development in leveraging this accessible starting material for efficient and scalable drug synthesis. The methodologies presented are based on established organic chemistry principles and offer a viable route for the preparation of valuable substituted glutaric acids and glutarimide derivatives.

References

Application Notes and Protocols for the Mono-esterification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono-esterification of dicarboxylic acids, a critical transformation in organic synthesis and drug development. Mono-esters of dicarboxylic acids serve as versatile building blocks, enabling the synthesis of complex molecules such as peptides, polymers, and active pharmaceutical ingredients (APIs). For instance, they are key intermediates in the production of blockbuster drugs like Semaglutide and Tirzepatide.[1][2][3][4] This guide focuses on providing practical and detailed methodologies to achieve high selectivity and yields.

Application Notes

The selective synthesis of a dicarboxylic acid monoester presents a significant challenge due to the presence of two identical functional groups, which often leads to the formation of a mixture of monoester, diester, and unreacted diacid. The choice of methodology depends on several factors, including the structure of the dicarboxylic acid (e.g., chain length, presence of other functional groups), the desired ester (e.g., methyl, ethyl, tert-butyl), and the required scale of the reaction.

Several strategies have been developed to achieve selective mono-esterification:

  • Stoichiometric Control: Using a limited amount of the alcohol can favor mono-esterification, but this often results in incomplete conversion and difficult purification.

  • Statistical Esterification: Reacting the dicarboxylic acid with a large excess of a diol can statistically favor the mono-ester, but this is not a general method.

  • Intramolecular Anhydride Ring-Opening: This method is effective for C5-C7 dicarboxylic acids but suffers from low yields for larger rings.[3]

  • Catalytic Methods: Various catalysts, including acids, bases, and enzymes, can be employed to enhance selectivity. Strongly acidic ion-exchange resins have been shown to selectively catalyze the transesterification of dicarboxylic acids to their monoesters in high yields.[5]

  • Use of Protecting Groups: One of the carboxylic acid groups can be selectively protected, allowing for the esterification of the other, followed by deprotection. This multi-step process can be time-consuming and may result in lower overall yields.

  • LiCl-Driven Direct Synthesis: A recent and highly effective one-step method utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to achieve exceptional mono-ester selectivity (up to 50:1) for long-chain dicarboxylic acids (n ≥ 14).[1][2][3][4] This method is particularly useful for the synthesis of mono-tert-butyl esters, which are important in peptide synthesis. The selectivity is attributed to a shielding effect where LiCl interacts with one of the carboxylic acid groups.[1][2][3]

The choice of solvent and reaction temperature also plays a crucial role in the outcome of the esterification reaction. For example, in the LiCl-driven method, THF was found to be the optimal solvent, while elevated temperatures can lead to the formation of byproducts.

Experimental Protocols

Protocol 1: Highly Selective Mono-tert-butylation of Long-Chain Dicarboxylic Acids using LiCl and TFAA

This protocol is based on a recently developed, highly selective method for the mono-esterification of long-chain dicarboxylic acids.[1][3][4]

Materials:

  • Long-chain dicarboxylic acid (e.g., octadecanedioic acid)

  • Trifluoroacetic anhydride (TFAA)

  • tert-Butanol (t-BuOH)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the long-chain dicarboxylic acid (1.0 equiv.), LiCl (1.5 equiv.), and anhydrous THF.

  • Addition of Reagents: Stir the suspension at room temperature. Add TFAA (2.4 equiv.) dropwise to the mixture. The mixture should become a clear solution.

  • Esterification: Add t-BuOH (1.6 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 25 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure mono-tert-butyl ester.

Quantitative Data Summary (LiCl/TFAA Method):

Dicarboxylic AcidAlcoholMonoester Yield (%)Monoester/Diester Ratio
Octadecanedioic acidt-BuOH71 (on 100g scale)>99:1
Octadecanedioic acidMeOH-18:1
Octadecanedioic acidi-PrOH-2:1
Eicosanedioic acidt-BuOH8424:1

Data extracted from Li et al., 2025.[1]

Protocol 2: Mono-esterification of Dicarboxylic Acids using an Ion-Exchange Resin

This protocol describes a method for the selective mono-esterification of dicarboxylic acids using a strongly acidic ion-exchange resin as a catalyst.[5]

Materials:

  • Dicarboxylic acid (e.g., adipic acid)

  • Alcohol (e.g., methanol)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15)

  • Organic solvent (e.g., a mixture of an ester and a hydrocarbon)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Wash the ion-exchange resin with the alcohol to be used in the reaction and then with the solvent mixture.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dicarboxylic acid, the alcohol, the solvent mixture, and the pre-treated ion-exchange resin.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the specific substrates and reaction scale.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the ion-exchange resin. The resin can be washed with the solvent and potentially regenerated for reuse.

    • Wash the filtrate with water to remove any unreacted dicarboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting monoester can be further purified by distillation or crystallization if necessary.

Quantitative Data Summary (Ion-Exchange Resin Method):

Dicarboxylic AcidMonoester Yield (%)
Adipic AcidHigh
Suberic AcidHigh
Sebacic AcidHigh
Dodecanedioic AcidHigh

Yields are reported as "high" as specific quantitative data was not available in the provided search results.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Dicarboxylic Acid and LiCl solvent Add Anhydrous THF reagents->solvent add_tfaa Add TFAA solvent->add_tfaa add_alcohol Add Alcohol add_tfaa->add_alcohol stir Stir at 25°C for 24h add_alcohol->stir quench Quench with NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Monoester chromatography->product

Caption: General experimental workflow for the mono-esterification of a dicarboxylic acid.

Reaction_Mechanism cluster_activation Activation & Shielding cluster_esterification Selective Esterification diacid Dicarboxylic Acid li_complex Li+ coordinates with one carboxylic acid diacid->li_complex + LiCl anhydride Mixed Anhydride Formation at the unshielded end li_complex->anhydride + TFAA attack Nucleophilic Attack by Alcohol anhydride->attack + Alcohol monoester Monoester Product attack->monoester

Caption: Proposed mechanism for LiCl-mediated selective mono-esterification.

References

Application Notes and Protocols for the Quantification of Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen glutarate is a mono-ester of glutaric acid and a potential biomarker or metabolite in various biological and chemical processes. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, drug metabolism research, and process monitoring in chemical synthesis. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detection, HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. Reverse-phase HPLC is particularly well-suited for this analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. For a compound like this compound, which contains a carboxylic acid group, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the quantification of this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection RP_Column Reverse-Phase C18 Column HPLC_Injection->RP_Column Isocratic_Elution Isocratic Elution RP_Column->Isocratic_Elution Detection UV or MS Detection Isocratic_Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Quantify using Calibration Curve Peak_Integration->Calibration_Curve Final_Concentration Report Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for HPLC quantification of this compound.

Protocol: HPLC Quantification of this compound

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., a structurally similar and stable compound not present in the sample)

  • Biological matrix (e.g., plasma, urine) for spiked calibration standards and quality controls

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid. For MS detection, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation (from biological matrix):

    • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • The filtered supernatant is ready for injection into the HPLC system.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a general approach for quantifying this compound using GC-MS, which requires a derivatization step.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection GC_Column Capillary Column (e.g., DB-5MS) GC_Injection->GC_Column Temp_Program Temperature Programming GC_Column->Temp_Program MS_Detection Mass Spectrometry (Scan or SIM mode) Temp_Program->MS_Detection TIC Obtain Total Ion Chromatogram (TIC) MS_Detection->TIC Peak_Integration Integrate Peak Area TIC->Peak_Integration Quantification Quantify using Internal Standard Peak_Integration->Quantification Final_Concentration Report Concentration Quantification->Final_Concentration

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification of this compound

1. Materials and Reagents

  • This compound standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Extraction solvent (e.g., Ethyl acetate, HPLC grade)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

  • Anhydrous sodium sulfate

2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Scan mode for initial identification of the derivatized product and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described in the HPLC method.

  • Sample Preparation and Derivatization:

    • To 100 µL of sample, add the internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate.[2][3] For instance, add 500 µL of ethyl acetate, vortex, and centrifuge.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent like acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection into the GC-MS.

4. Data Analysis

  • Identify the retention time and characteristic mass fragments of the derivatized this compound.

  • In SIM mode, monitor at least two to three characteristic ions for the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to quantify similar acidic and ester compounds. These values should be established and validated for the specific this compound assay in your laboratory.

ParameterHPLC-UV/MSGC-MS
Limit of Detection (LOD) 10 - 100 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 150 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%90 - 105%
Precision (RSD%) < 15%< 15%

Note: The values presented are estimates based on similar analytes and should be experimentally determined during method validation.

Conclusion

The described HPLC and GC-MS methods provide robust and reliable approaches for the quantification of this compound in various matrices. The choice between the two will depend on the specific requirements of the study. For direct analysis of the parent compound, HPLC is preferred. For higher sensitivity, GC-MS with derivatization is a powerful alternative. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the data generated for your specific application.

References

Application Notes and Protocols: Ethyl Hydrogen Glutarate as a Plasticizer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen glutarate, a monoester of glutaric acid, presents potential as a plasticizer additive in polymer formulations. Its chemical structure suggests it may offer a unique balance of properties, including moderate polarity and a relatively low molecular weight, which can influence its compatibility and efficiency in various polymer matrices. These application notes provide an overview of its potential use, alongside detailed protocols for its evaluation as a plasticizer, particularly in polyvinyl chloride (PVC), a common polymer in medical devices and pharmaceutical packaging.

Disclaimer: Publicly available quantitative performance data specifically for this compound as a plasticizer is limited. The data presented in this document is a representative estimation based on the performance of structurally similar glutarate and dicarboxylic acid esters. Experimental validation is crucial for specific applications.

Potential Applications

Due to its structure, this compound may be a suitable plasticizer in applications where flexibility and a moderate processing temperature are required. Potential areas of interest include:

  • Medical Tubing and Bags: As a potential alternative to traditional phthalate plasticizers, pending toxicological evaluation.

  • Pharmaceutical Blister Packs: To enhance the formability of polymer films.

  • Coatings and Films: To improve the flexibility and durability of various coatings.

Data Presentation: Representative Performance in PVC

The following table summarizes the estimated performance of this compound in a standard PVC formulation compared to a common phthalate plasticizer, Dioctyl Phthalate (DOP). These values are for comparative purposes and should be experimentally verified.

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOPPVC with 40 phr this compound (Estimated)
Mechanical Properties
Tensile Strength (MPa)ASTM D63848.3[1]~25~30
Elongation at Break (%)ASTM D638<10~350~250
100% Modulus (MPa)ASTM D638-~10~15
Hardness (Shore A)ASTM D2240>95~80~85
Thermal Properties
Glass Transition Temp. (°C)DSC~85~ -20~ -10
Permanence Properties
Volatility (% weight loss)ASTM D1203-~1.5~2.5
Migration into Activated Carbon (% weight loss)ISO 177-~2.0~3.0

Note: phr = parts per hundred parts of resin.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a plasticizer are provided below.

Protocol for Sample Preparation: Plasticized PVC Formulation

This protocol outlines the preparation of plasticized PVC sheets for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Compression molder

  • Hydraulic press

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5 minutes until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the this compound to the pre-mixed powder while continuing to mix. Mix for an additional 10 minutes to ensure uniform absorption of the plasticizer.

  • Milling: Transfer the compound to a two-roll mill preheated to 160-170°C.

  • Continuously cut and fold the material on the mill for 10-15 minutes to ensure complete fusion and homogenization.

  • Sheeting: Once a uniform sheet is formed, remove it from the mill.

  • Compression Molding: Cut the milled sheet into appropriate sizes for the compression mold.

  • Place the cut sheets into a preheated mold (170-180°C) in a hydraulic press.

  • Apply a pressure of approximately 10 MPa for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Conditioning: Remove the molded sheets and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Protocol for Evaluation of Mechanical Properties (ASTM D2284)

This protocol details the procedure for determining the tensile properties of the plasticized PVC.[2]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Die cutter for preparing dumbbell-shaped test specimens (as per ASTM D638).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation on the UTM and the crosshead speed (e.g., 50 mm/min).

  • Mount a specimen in the grips of the UTM.

  • Start the test and record the load and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.

  • Report the average and standard deviation for the set of specimens.

Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized PVC.[3][4][5][6][7]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

  • Seal the pan using a crimper.

  • Place the sealed pan in the DSC cell. An empty sealed pan is used as a reference.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

    • Heat from room temperature to 120°C at a rate of 10°C/min.

    • Hold at 120°C for 2 minutes.

    • Cool to -50°C at a rate of 10°C/min.

    • Hold at -50°C for 2 minutes.

    • Heat from -50°C to 120°C at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.

Protocol for Thermal Stability: Thermogravimetric Analysis (TGA)

This protocol assesses the thermal stability of the plasticized PVC.[8][9][10][11][12]

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., platinum or ceramic).

Procedure:

  • Place a small sample (10-15 mg) of the conditioned PVC sheet into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of decomposition and the temperature at 5% and 50% weight loss to evaluate thermal stability.

Protocol for Plasticizer Migration (ISO 177)

This protocol determines the tendency of the plasticizer to migrate from the PVC into an absorbing material.[13][14][15][16][17]

Apparatus:

  • Circular die cutter.

  • Analytical balance (accurate to 0.1 mg).

  • Forced-air oven.

  • Absorbent material (e.g., activated carbon discs or a specified polymer sheet).

Procedure:

  • Cut circular specimens from the conditioned PVC sheet.

  • Weigh each specimen accurately (W1).

  • Place each specimen between two pre-weighed absorbent discs (W2).

  • Place the assembly under a specified weight in a forced-air oven at a set temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • After the specified time, remove the assembly from the oven and allow it to cool to room temperature.

  • Carefully separate the PVC specimen and the absorbent discs.

  • Re-weigh the PVC specimen (W3) and the absorbent discs (W4).

  • Calculate the percentage of plasticizer migration as the percentage weight loss of the PVC specimen: Migration (%) = [(W1 - W3) / W1] * 100.

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A PVC Resin Mixing B Plasticizer Addition A->B C Two-Roll Milling B->C D Compression Molding C->D E Sample Conditioning D->E F Mechanical Testing (ASTM D2284) E->F G Thermal Analysis (DSC & TGA) E->G H Migration Testing (ISO 177) E->H I Tensile Properties F->I J Glass Transition & Stability G->J K Migration Resistance H->K L Final Performance Evaluation I->L J->L K->L

Caption: Workflow for the evaluation of a novel plasticizer in PVC.

Signaling Pathway for Plasticizer Action

G cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer Addition cluster_effect Plasticization Effect A Rigid Polymer Chains (Strong Intermolecular Forces) B This compound C Increased Interchain Distance B->C Penetration D Reduced Intermolecular Forces C->D E Increased Polymer Chain Mobility D->E F Lowered Glass Transition Temp. E->F G Increased Flexibility F->G

Caption: Mechanism of action of a plasticizer in a polymer matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl hydrogen glutarate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Two primary synthetic routes to this compound are addressed: the alcoholysis of glutaric anhydride and the partial hydrolysis of diethyl glutarate.

Method 1: Alcoholysis of Glutaric Anhydride

This method involves the reaction of glutaric anhydride with ethanol to yield this compound. While seemingly straightforward, optimizing the yield requires careful control of reaction conditions to favor mono-esterification and minimize the formation of the diester byproduct, diethyl glutarate.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of diethyl glutarate. - Hydrolysis of the anhydride or product.- Reaction Time & Temperature: Increase the reaction time or gently heat the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Stoichiometry: Use a modest excess of ethanol (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion without significantly promoting diester formation. - Catalyst: Consider the use of a mild acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid) to accelerate the reaction.[1] However, be aware that strong acidic conditions can also promote diester formation. Base catalysis (e.g., with pyridine or DMAP) can also be employed.[2] - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous ethanol to prevent hydrolysis of the glutaric anhydride.
Significant Formation of Diethyl Glutarate - Excess ethanol. - Prolonged reaction time at elevated temperatures. - Presence of a strong acid catalyst.- Control Stoichiometry: Use a stoichiometric amount or only a slight excess of ethanol. - Optimize Reaction Conditions: Conduct the reaction at a lower temperature for a longer period. Monitor the formation of the monoester by TLC and stop the reaction once the starting material is consumed, before significant diester formation occurs. - Catalyst Choice: Avoid strong acid catalysts if diester formation is a major issue. Consider running the reaction without a catalyst or with a milder one.
Presence of Unreacted Glutaric Anhydride/Glutaric Acid in Product - Insufficient reaction time or temperature. - Inefficient mixing.- Reaction Monitoring: Continue the reaction until TLC analysis shows the disappearance of the starting material spot. - Purification: During work-up, unreacted glutaric acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The glutaric acid will be converted to its salt and partition into the aqueous layer.
Difficulty in Product Isolation - Emulsion formation during aqueous work-up. - Co-distillation or co-elution of product and byproducts.- Work-up: To break emulsions, add brine (a saturated aqueous solution of NaCl) during the extraction process. - Purification: Careful purification by fractional distillation under reduced pressure or column chromatography on silica gel is necessary to separate this compound from diethyl glutarate and any remaining starting materials. The polarity difference between the monoester (more polar) and the diester (less polar) allows for effective separation by column chromatography.

Experimental Workflow: Alcoholysis of Glutaric Anhydride

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Glutaric Anhydride & Anhydrous Ethanol add_catalyst Add Catalyst (Optional) prep_reactants->add_catalyst react Heat/Stir at Controlled Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract wash Wash with NaHCO3(aq) & Brine extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify

Caption: Workflow for this compound Synthesis via Alcoholysis.

Method 2: Partial Hydrolysis of Diethyl Glutarate

This method involves the selective hydrolysis of one of the two ester groups of diethyl glutarate to yield the desired monoester. The primary challenge is to control the reaction to prevent the formation of glutaric acid, the product of complete hydrolysis.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Over-hydrolysis to glutaric acid.- Stoichiometry of Base: Use a carefully controlled amount of base (e.g., 1.0 to 1.2 equivalents of NaOH). - Temperature Control: Maintain a low reaction temperature (e.g., 0°C) to improve selectivity for the monoester.[3] - Solvent System: A THF-water co-solvent system has been shown to be effective in achieving high selectivity.[3] - Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting diester is consumed to minimize the formation of the diacid.
Significant Formation of Glutaric Acid - Excess base. - Elevated reaction temperature. - Prolonged reaction time.- Precise Base Addition: Use no more than 1.2 equivalents of base. - Low Temperature: Perform the reaction at 0°C or even lower temperatures.[3] - Careful Monitoring: Stop the reaction promptly upon consumption of the starting material as indicated by TLC analysis.
Unreacted Diethyl Glutarate in Product - Insufficient base. - Reaction time too short. - Low reaction temperature leading to a very slow reaction.- Optimize Base Stoichiometry: Ensure at least one full equivalent of base is used. - Extend Reaction Time: Allow the reaction to proceed for a longer duration at low temperature, continuing to monitor by TLC. - Slight Temperature Increase: If the reaction is impractically slow, a slight increase in temperature can be considered, but with very careful monitoring to avoid over-hydrolysis.
Difficulty in Separating Product Mixture - The product mixture contains the starting diester, the desired monoester, and the diacid, which have different polarities.- Acidification: After the reaction, carefully acidify the mixture to a pH of 1-2 with a strong acid (e.g., HCl) to protonate the carboxylate of the monoester and the diacid.[4] - Extraction: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether). The monoester and any unreacted diester will move to the organic layer, while the more polar glutaric acid may have lower solubility in the organic solvent. - Purification: Separation of the monoester from the unreacted diester can be achieved by column chromatography on silica gel. The monoester is more polar and will have a lower Rf value than the diester.

Experimental Workflow: Partial Hydrolysis of Diethyl Glutarate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Diethyl Glutarate in THF cool Cool to 0°C prep_reactants->cool add_base Add NaOH(aq) Dropwise cool->add_base react Stir at 0°C add_base->react monitor Monitor by TLC react->monitor acidify Acidify with HCl(aq) monitor->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Chromatography evaporate->purify

Caption: Workflow for this compound Synthesis via Partial Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is generally better for producing this compound?

Both methods have their advantages and disadvantages. The alcoholysis of glutaric anhydride is often simpler in terms of starting materials but can be challenging to control in order to prevent the formation of the diester. The partial hydrolysis of diethyl glutarate can provide high yields of the monoester if the reaction conditions, particularly temperature and stoichiometry, are carefully controlled. The choice of method may depend on the availability of starting materials and the scale of the reaction.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both synthesis routes.[5][6] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any byproducts. The starting glutaric anhydride/glutaric acid and the product this compound are more polar than the byproduct diethyl glutarate. Therefore, on a silica gel TLC plate, the diethyl glutarate will have the highest Rf value, followed by this compound, and then glutaric acid with the lowest Rf value. The reaction can be considered complete when the spot corresponding to the starting material has disappeared.

Q3: What are the expected yields for these reactions?

Yields can vary significantly based on the specific reaction conditions and the success of the purification. For the alcoholysis of an analogous anhydride (β-methylglutaric anhydride) with methanol, yields of 80-85% have been reported.[7] For the partial hydrolysis of symmetric diesters, yields can range from 20-80% depending on the substrate, but optimized procedures can achieve near-quantitative yields of the monoester.[3][4]

Q4: What are the key safety precautions I should take?

Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Both synthesis methods may involve the use of flammable solvents and corrosive acids or bases. All procedures should be carried out in a well-ventilated fume hood.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the sample and identify any byproducts.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester and carboxylic acid functional groups.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureMethod 1: Alcoholysis of Glutaric AnhydrideMethod 2: Partial Hydrolysis of Diethyl Glutarate
Starting Materials Glutaric anhydride, EthanolDiethyl glutarate, Base (e.g., NaOH)
Key Challenge Preventing diester formationPreventing over-hydrolysis to glutaric acid
Typical Byproducts Diethyl glutarate, Glutaric acid (from hydrolysis of anhydride)Glutaric acid, Unreacted diethyl glutarate
Reported Yields Analogous reactions report 80-85%[7]Can range from 20-80%, with optimized procedures yielding >90%[3][4]
Advantages Fewer reaction steps if starting from the anhydride.Can achieve high selectivity and yield under optimized conditions.
Disadvantages Can be difficult to control selectivity.Requires careful control of temperature and stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glutaric Anhydride

This protocol is based on general procedures for the alcoholysis of anhydrides.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (1 equivalent) in a minimal amount of anhydrous ethanol (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. For a faster reaction, gently heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the glutaric anhydride spot disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted glutaric acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound by Partial Hydrolysis of Diethyl Glutarate

This protocol is adapted from the highly efficient selective monohydrolysis method reported by Niwayama (2000).[3]

  • Preparation: Dissolve diethyl glutarate (1 equivalent) in a suitable amount of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reaction: While stirring vigorously at 0°C, add a solution of sodium hydroxide (1.0-1.2 equivalents) in water dropwise over a period of 15-30 minutes.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes, as indicated by the disappearance of the diethyl glutarate spot.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of 1-2 with cold, dilute hydrochloric acid.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the product by column chromatography on silica gel to remove any unreacted starting material or diacid.

Logical Relationship for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (TLC/NMR) start->check_reaction check_workup Review Work-up & Purification start->check_workup sm_impure Impure Starting Materials check_sm->sm_impure incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn side_products Side Products Formed check_reaction->side_products product_loss Product Loss During Work-up check_workup->product_loss purify_sm Purify Starting Materials sm_impure->purify_sm optimize_rxn Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_rxn->optimize_rxn side_products->optimize_rxn adjust_stoich Adjust Stoichiometry side_products->adjust_stoich modify_workup Modify Work-up/Purification product_loss->modify_workup

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

troubleshooting side reactions in glutaric acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glutaric acid esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the esterification of glutaric acid.

Issue 1: Low Yield of Desired Ester Product

A low yield of the target ester is one of the most common challenges in glutaric acid esterification. This is often due to the reversible nature of the Fischer esterification reaction. The equilibrium between the reactants (glutaric acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.

Possible Cause Recommended Solution Underlying Principle
Equilibrium Limitation 1. Use Excess Alcohol: Employ a significant excess of the alcohol reactant (e.g., 5-10 fold molar excess). Often, using the alcohol as the solvent is an effective strategy.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
2. Water Removal: Continuously remove water as it is formed during the reaction. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation with a suitable solvent like toluene.Removing a product from the reaction mixture shifts the equilibrium to the right, favoring the formation of more product.
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC and extend the reaction time until the starting material is consumed.Esterification can be a slow process, and insufficient reaction time will lead to incomplete conversion.
2. Increase Temperature: If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the alcohol or solvent.Higher temperatures increase the reaction rate by providing the necessary activation energy.
Sub-optimal Catalysis 1. Catalyst Choice: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
2. Catalyst Concentration: Ensure an adequate amount of catalyst is used (typically 1-5 mol%).Insufficient catalyst will result in a slow reaction rate.

Issue 2: Formation of Glutaric Anhydride

Glutaric acid can undergo intramolecular dehydration, particularly at elevated temperatures, to form a stable five-membered cyclic anhydride, glutaric anhydride. This is a significant side reaction that can reduce the yield of the desired ester.

Possible Cause Recommended Solution Underlying Principle
High Reaction Temperature 1. Moderate Temperature: Conduct the esterification at the lowest effective temperature. While higher temperatures increase the esterification rate, they also promote anhydride formation. Monitor the reaction and find an optimal temperature balance.The formation of glutaric anhydride from glutaric acid is a dehydration reaction favored by heat.
2. Use of Dehydrating Agent: While removing water is crucial for esterification, an overly aggressive or high-temperature dehydration method can favor anhydride formation. Consider using molecular sieves at a moderate temperature.Controlled water removal can shift the equilibrium towards the ester without excessively promoting the side reaction.
Prolonged Heating 1. Optimize Reaction Time: Avoid unnecessarily long reaction times, especially at high temperatures. Monitor the reaction progress to determine the point of completion.Extended exposure to heat increases the likelihood of side reactions, including anhydride formation.

Issue 3: Presence of Other Impurities

Besides glutaric anhydride, other impurities may be present in the final product, affecting its purity and yield.

Possible Cause Recommended Solution Underlying Principle
Unreacted Glutaric Acid 1. Drive the Reaction to Completion: Utilize the strategies mentioned in "Issue 1" to maximize the conversion of glutaric acid.Unreacted starting material is a common impurity if the reaction does not go to completion.
2. Aqueous Workup: During the workup procedure, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any unreacted glutaric acid.The acidic glutaric acid will react with the base to form a water-soluble salt, which can then be separated in the aqueous layer.
Monoester Formation (in Di-ester Synthesis) 1. Sufficient Alcohol and Reaction Time: When synthesizing a diester, ensure a sufficient molar excess of the alcohol and adequate reaction time to allow for the esterification of both carboxylic acid groups.The esterification of the second carboxylic acid group can be slower than the first.
Ether Formation (with diol reactants) 1. Careful Catalyst Selection: In polyesterification reactions using diols, Brønsted acids can sometimes promote the formation of ether byproducts. Consider using a milder or different type of catalyst if ether

Technical Support Center: Optimization of Catalyst for Monoethyl Glutarate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of monoethyl glutarate. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of monoethyl glutarate, leading to improved yield and purity.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Insufficient Acid Catalyst Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. For solid acid catalysts like acidic resins or zeolites, ensure the catalyst is active and used in the appropriate quantity.
Reaction Time is Too Short Increase the reaction time and monitor the progress by a suitable analytical method like Thin-Layer Chromatography (TLC) until the starting material (glutaric acid) is consumed.
Reaction Temperature is Too Low Ensure the reaction is heated to an appropriate temperature. For many esterification reactions, gentle reflux is required.[1]
Presence of Water in Reactants or Solvent Use anhydrous ethanol and ensure all glassware is thoroughly dried. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture to remove the water formed during the reaction.[1][2] The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3][4]
Poor Quality Starting Materials Verify the purity of glutaric acid and ethanol. Impurities can interfere with the catalyst or lead to side reactions.
Catalyst Deactivation If using a heterogeneous catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst.

Issue 2: Formation of Diethyl Glutarate (Diester) Byproduct

Potential Cause Recommended Solution
Excessive Reaction Time or Temperature Overly harsh conditions can favor the formation of the diester. Reduce the reaction time and/or temperature and monitor the reaction closely to stop it once the formation of the monoester is maximized.
High Catalyst Concentration An excess of catalyst can increase the rate of the second esterification. Optimize the catalyst loading to favor mono-esterification.
Inappropriate Molar Ratio of Reactants While an excess of ethanol is generally used to drive the reaction forward, a very large excess can increase the probability of diester formation. Experiment with adjusting the molar ratio of glutaric acid to ethanol. A common strategy is to use the alcohol as the solvent to shift the equilibrium towards the product.[3]

Issue 3: Difficulty in Isolating and Purifying the Product

Potential Cause Recommended Solution
Incomplete Removal of Unreacted Glutaric Acid During the work-up, wash the organic layer with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to convert the unreacted glutaric acid into its water-soluble salt, which can then be removed in the aqueous phase.[1]
Presence of Diethyl Glutarate Separation of the monoester from the diester can be challenging due to similar polarities. Fractional distillation under reduced pressure or column chromatography may be necessary.
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Product is a Liquid or Oil If the product does not crystallize, purification by column chromatography or distillation is the most common approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of monoethyl glutarate?

A1: Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] Heterogeneous catalysts such as acidic ion-exchange resins, zeolites, and sulfated zirconia are also used as they can be easily separated from the reaction mixture.[5] Enzymatic catalysts, particularly lipases, are employed for milder and more selective reactions.

Q2: How can I improve the yield of my Fischer esterification reaction for monoethyl glutarate?

A2: To improve the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, ethanol is used in large excess and can even serve as the solvent.[3][4]

  • Removing water: This is a highly effective method. Water can be removed by azeotropic distillation using a Dean-Stark apparatus, or by using a dehydrating agent like molecular sieves.[1][2]

Q3: What are potential side reactions in the synthesis of monoethyl glutarate?

A3: The primary side reaction is the formation of the diester, diethyl glutarate. Under harsh acidic conditions and elevated temperatures, other side reactions such as dehydration or polymerization of the alcohol or the dicarboxylic acid can occur, which may result in a dark-colored reaction mixture.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material (glutaric acid) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spots (monoester and potentially diester). Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the advantages of using an enzymatic catalyst for this synthesis?

A5: Enzymatic synthesis offers several advantages, including:

  • High selectivity: Enzymes can often selectively catalyze the esterification of one carboxylic acid group, minimizing the formation of the diester.

  • Mild reaction conditions: Enzymes operate under milder temperature and pH conditions, which can prevent side reactions and the decomposition of sensitive substrates.[6]

  • Environmental benefits: Enzymes are biodegradable and represent a greener alternative to harsh acid catalysts.[7]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Dicarboxylic Acid Esterification

CatalystDicarboxylic AcidAlcoholTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric AcidPimelic Acid2-Ethyl-1-hexanol120488.23 (Conversion)[8]
Sulfuric AcidSuccinic Acid2-Ethyl-1-hexanol120478.28 (Conversion)[8]
Sulfated ZirconiaPropanoic AcidMethanol606~77 (Conversion)[5]
p-Toluenesulfonic acidLower Dicarboxylic Acids Mix2-Ethylhexan-1-olNot SpecifiedNot Specified>99.5 (Yield)[9]

Note: The data presented is for similar esterification reactions and serves as a general guide. Optimal conditions for monoethyl glutarate formation may vary.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Monoethyl Glutarate

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If using a Dean-Stark apparatus for water removal, place it between the flask and the condenser.

  • Reactants: To the flask, add glutaric acid and a molar excess of anhydrous ethanol. Ethanol can often be used as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and stir. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If ethanol was used as the solvent, remove the excess by rotary evaporation. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude monoethyl glutarate by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Monoethyl Glutarate IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions (e.g., Diester Formation) Start->SideReactions ProductLoss Product Loss During Workup Start->ProductLoss Sol_Incomplete Increase Reaction Time Optimize Temperature Increase Catalyst Conc. Remove Water (Dean-Stark/Drying Agent) Use Excess Ethanol IncompleteReaction->Sol_Incomplete Sol_Side Decrease Reaction Time/Temp. Optimize Catalyst Conc. Adjust Reactant Ratio SideReactions->Sol_Side Sol_Loss Careful pH adjustment during washing Thorough extraction with appropriate solvent Optimize purification method (distillation/chromatography) ProductLoss->Sol_Loss

Caption: Troubleshooting workflow for low yield in monoethyl glutarate synthesis.

Fischer_Esterification_Equilibrium cluster_forward Shift Equilibrium to Products Reactants Glutaric Acid + Ethanol Equilibrium Reactants->Equilibrium Products Monoethyl Glutarate + Water Equilibrium->Products Increase [Ethanol] Increase [Ethanol] Increase [Ethanol]->Reactants Le Chatelier's Principle Remove Water Remove Water Remove Water->Products Le Chatelier's Principle

Caption: Factors influencing the Fischer esterification equilibrium for monoethyl glutarate formation.

References

Technical Support Center: Purification of Ethyl Hydrogen Glutarate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl hydrogen glutarate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Compound Does Not Elute or Elutes Too Slowly (Low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments.
Poor Separation of this compound from Impurities - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation of spots.[1]- Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 for difficult separations).[1]- Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Streaking or "Tailing" of the Compound Spot on TLC and Column The carboxylic acid group of this compound is interacting strongly with the slightly acidic silica gel.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress this interaction.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.This is a critical issue that compromises separation. The column must be repacked. Always keep the silica gel bed submerged in the solvent.
No Compound Detected in Fractions - The compound may have decomposed on the silica gel.- The compound may have eluted in the solvent front.- Fractions may be too dilute to detect the compound.- Test the stability of this compound on a small amount of silica gel before performing a large-scale purification.- Check the very first fractions collected.- Concentrate a sample from the expected elution range and re-analyze by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. Begin with a less polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound on a TLC plate is often ideal for column chromatography.[1]

Q2: What type of stationary phase should I use?

Silica gel is the most common and suitable stationary phase for the purification of moderately polar compounds like this compound.[2][3] Alumina can also be used, but silica gel is generally the first choice.[3]

Q3: How much silica gel should I use?

The amount of silica gel depends on the difficulty of the separation. A general guideline is a 30:1 to 100:1 ratio of silica gel weight to the crude product weight.[1] For easier separations, a lower ratio can be used, while more challenging separations require a higher ratio.[1]

Q4: Should I use wet or dry loading to apply my sample to the column?

Both wet and dry loading methods can be used.[1]

  • Wet Loading: Dissolve the crude sample in a minimal amount of a low-polarity solvent (like dichloromethane or the initial mobile phase) and carefully pipette it onto the top of the column.[1]

  • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1] Dry loading is often preferred if the sample has poor solubility in the initial mobile phase.[4]

Q5: Is this compound stable on silica gel?

While esters are generally stable, the presence of a free carboxylic acid and the slightly acidic nature of silica gel could potentially lead to some degradation, especially with prolonged exposure. It is advisable to not let the compound sit on the column for an extended period. If stability is a concern, a quick test on a small scale is recommended.

Q6: How should I store this compound after purification?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[2]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Visualize the spots (e.g., using a UV lamp if the compound is UV active, or by staining with potassium permanganate or p-anisaldehyde).

  • The ideal solvent system will show good separation between the this compound spot and impurities, with an Rf value of ~0.3 for the desired compound.[1]

2. Column Preparation (Wet Packing):

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~0.5 cm) over the plug.

  • Fill the column about halfway with the initial, least polar mobile phase determined from the TLC analysis.

  • In a separate beaker, create a slurry of silica gel in the same mobile phase.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Example):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if performing flash chromatography) or allow the solvent to flow through by gravity.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Preparation (Wet Packing) tlc->column_prep informs sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine identify pure evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? solvent Incorrect Solvent Polarity start->solvent Yes overload Column Overloaded start->overload Yes packing Improper Packing start->packing Yes tailing Compound Tailing start->tailing Yes adjust_solvent Adjust Mobile Phase Polarity solvent->adjust_solvent reduce_load Decrease Sample Load overload->reduce_load repack Repack Column packing->repack add_acid Add Acid to Mobile Phase tailing->add_acid

References

Technical Support Center: Purification of Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of residual glutaric acid from ethyl hydrogen glutarate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Extraction

Potential Cause Troubleshooting Step
Incomplete Extraction Increase the number of extraction cycles with the organic solvent. Ensure vigorous mixing during extraction to maximize the transfer of this compound to the organic phase.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, allow the mixture to stand for a longer period.
Incorrect pH of Aqueous Phase Ensure the aqueous phase is basic (pH > 8) by adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the glutaric acid, making it more soluble in the aqueous layer.[1][2]
Hydrolysis of Ester Avoid using strong bases or prolonged exposure to basic conditions, which can hydrolyze the this compound back to glutaric acid. Use a mild base like sodium bicarbonate.

Issue 2: Presence of Glutaric Acid in the Final Product After Extraction

Potential Cause Troubleshooting Step
Insufficient Washing of Organic Layer Wash the organic layer with a fresh portion of basic aqueous solution to remove any remaining glutaric acid. Follow with a wash with brine to remove any residual base and dissolved water.
Acidic Impurities in Solvents Use high-purity, neutral solvents for the extraction process.
Inadequate Phase Separation Allow sufficient time for the layers to separate completely. If the interface is unclear, gently swirl the separatory funnel or use a glass rod to help break any minor emulsions.

Issue 3: Difficulty in Inducing Crystallization of Glutaric Acid

Potential Cause Troubleshooting Step
Solution is Not Saturated Concentrate the solution by evaporating some of the solvent.
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure glutaric acid.
Inappropriate Solvent Choose a solvent in which glutaric acid has high solubility at high temperatures and low solubility at low temperatures. Water or ethanol-water mixtures are often suitable for dicarboxylic acids.[3][4]
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing glutaric acid from this compound?

A1: Liquid-liquid extraction is generally the most effective and common method for this separation on a laboratory scale.[6] This technique exploits the difference in acidity and solubility between the two compounds. By using a basic aqueous solution, the acidic glutaric acid is converted to its salt, which is highly soluble in water, while the less polar this compound remains in the organic solvent.

Q2: Can I use distillation to separate glutaric acid and this compound?

A2: While distillation is a common purification technique, it is less suitable for this specific separation. Glutaric acid has a high boiling point and tends to decompose at elevated temperatures.[7][8] Vacuum distillation could be an option, but liquid-liquid extraction is a simpler and more efficient method.

Q3: What is the best solvent system for the liquid-liquid extraction?

A3: A common and effective solvent system is a combination of an immiscible organic solvent, such as diethyl ether or ethyl acetate, and an aqueous basic solution, like sodium bicarbonate or sodium carbonate solution. The this compound will preferentially dissolve in the organic layer, while the deprotonated glutaric acid will dissolve in the aqueous layer.

Q4: How can I confirm that all the glutaric acid has been removed?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your this compound. Spot the starting material, the purified product, and a standard of pure glutaric acid on a TLC plate. The absence of a spot corresponding to glutaric acid in the lane of your purified product indicates successful removal. Further confirmation can be obtained using techniques like NMR spectroscopy or HPLC.[9]

Q5: Is it possible to recover the glutaric acid after extraction?

A5: Yes. The aqueous layer containing the glutarate salt can be acidified with a strong acid, such as hydrochloric acid. This will protonate the glutarate, causing the glutaric acid to precipitate out of the solution, at which point it can be collected by filtration.[10]

Data Presentation

Table 1: Physical and Chemical Properties of Glutaric Acid and this compound

PropertyGlutaric AcidThis compound
Molecular Formula C₅H₈O₄[11]C₇H₁₂O₄[12]
Molecular Weight 132.11 g/mol [11]160.17 g/mol [12]
Appearance Colorless crystals or white solid[11]Colorless to pale yellow liquid[13][14]
Melting Point 95-98 °C[8]7-8 °C[15]
Boiling Point 302-304 °C (decomposes)[7]150 °C at 15 Torr[15]
Solubility in Water Highly soluble[3][16]Slightly soluble[17]
Solubility in Ethanol Soluble[3][18]Soluble[17]
Solubility in Diethyl Ether Soluble[3]Soluble[17]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol describes the separation of this compound from glutaric acid using a basic aqueous solution.

Materials:

  • Mixture of this compound and glutaric acid

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the mixture of this compound and glutaric acid in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer is the organic phase (diethyl ether) and the bottom is the aqueous phase.

  • Drain the lower aqueous layer into a separate flask.

  • Wash the organic layer again with a fresh portion of saturated sodium bicarbonate solution. Repeat this step 2-3 times.

  • Wash the organic layer with brine to remove any residual water and base.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (diethyl ether) using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization (for recovery of glutaric acid)

This protocol is for the recovery of glutaric acid from the basic aqueous washes from Protocol 1.

Materials:

  • Aqueous solution containing sodium glutarate

  • Concentrated hydrochloric acid (HCl)

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Combine all the aqueous washes from the extraction procedure in a beaker.

  • Cool the beaker in an ice bath.

  • Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH < 2). Check the pH using pH paper or a pH meter.

  • Glutaric acid will precipitate out of the solution as a white solid.

  • Continue to cool the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the glutaric acid crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining salts.

  • Allow the crystals to air dry or dry them in a desiccator.

Visualizations

experimental_workflow_extraction start Mixture of Ethyl Hydrogen Glutarate and Glutaric Acid dissolve Dissolve in Diethyl Ether start->dissolve extract Liquid-Liquid Extraction with NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate organic_phase Organic Phase (this compound) separate->organic_phase Top Layer aqueous_phase Aqueous Phase (Sodium Glutarate) separate->aqueous_phase Bottom Layer wash Wash with Brine organic_phase->wash acidify Acidify with HCl aqueous_phase->acidify dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Purified Ethyl Hydrogen Glutarate evaporate->product precipitate Precipitate Glutaric Acid acidify->precipitate filter Filter and Dry precipitate->filter recovered_acid Recovered Glutaric Acid filter->recovered_acid

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

logical_relationship cluster_compounds Compounds cluster_properties Key Properties for Separation cluster_techniques Purification Techniques EHG This compound (Ester) Acidity Acidity EHG->Acidity Low (Neutral) Solubility Solubility EHG->Solubility High in Organic Solvents GA Glutaric Acid (Dicarboxylic Acid) GA->Acidity High GA->Solubility High in Water (as salt) Crystallization Crystallization GA->Crystallization Can be recovered by precipitation Extraction Liquid-Liquid Extraction Acidity->Extraction Basis for Separation Solubility->Extraction Basis for Separation

Caption: Logical relationship between compound properties and purification techniques.

References

minimizing diester formation during monoester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of diester byproducts during monoester synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High Yield of Diester Byproduct

When the desired outcome is a monoester, the formation of a significant amount of diester can complicate purification and reduce the overall yield of the target molecule.

Potential Cause Recommended Solution
Incorrect Stoichiometry Use a slight excess of the diol or dicarboxylic acid relative to the acylating agent. A 1.1:1 ratio is a common starting point to favor mono-functionalization.
Prolonged Reaction Time or High Temperature Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction once the formation of the monoester is maximized and before significant diester formation occurs. Lowering the reaction temperature can also help improve selectivity.
Inappropriate Catalyst or Reagent Consider using a catalyst known for high selectivity in mono-acylation, such as a diarylborinic acid catalyst or a polymer-based adaptive catalyst.[1][2] For diols, using resin-bound triphenylphosphine can also lead to excellent yields of monoesters.[3][4]
Lack of Regioselectivity For symmetrical diols or dicarboxylic acids, consider enzymatic synthesis. Lipases, for instance, can exhibit high regioselectivity, leading to the preferential formation of the monoester.[5][6]

Issue 2: Difficulty in Separating Monoester from Diester

The similar polarities of monoesters and diesters can make their separation by column chromatography challenging.

Potential Cause Recommended Solution
Similar Rf values Optimize the solvent system for column chromatography to maximize the difference in Rf values. If separation is still difficult, consider converting the monoester to a more easily separable derivative.
Co-elution Employ alternative purification techniques such as preparative HPLC or crystallization.
In-situ Removal of Monoester A technique involving continuous extraction of the reaction mixture with a nonpolar solvent can be employed. As the less polar monoester is formed, it is extracted out of the aqueous reaction mixture, thus preventing its conversion to the diester.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to favor monoester formation over diester formation?

A1: Several key strategies can be employed:

  • Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of the diol or dicarboxylic acid can statistically favor mono-esterification.

  • Protecting Groups: One of the hydroxyl or carboxyl groups can be temporarily protected, allowing for selective esterification of the unprotected group.[8][9][10]

  • Enzymatic Catalysis: Enzymes, particularly lipases, can offer high selectivity for mono-acylation due to their specific active sites.[5][6][11][12][13][14]

  • Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to favor monoester formation.[15][16][17][18]

  • Catalyst Selection: Employing catalysts that favor mono-acylation, such as diarylborinic acids or specific ion-exchange resins, can significantly improve selectivity.[1][19]

  • Continuous Extraction: As the monoester is formed, it can be continuously extracted from the reaction mixture, preventing further reaction to the diester.[7]

Q2: How does the choice of solvent affect the monoester to diester ratio?

A2: The solvent can influence the reaction in several ways. In some cases, a biphasic system can be used where the monoester is preferentially soluble in one phase and is thus removed from the reactive environment, limiting diester formation.[7] The polarity of the solvent can also affect the reactivity of the starting materials and the catalyst, thereby influencing the product distribution.

Q3: Can temperature and reaction time be optimized to maximize monoester yield?

A3: Absolutely. Lowering the reaction temperature generally slows down the reaction rate but can increase selectivity for the monoester. It is essential to monitor the reaction over time to identify the point at which the concentration of the monoester is at its maximum before it is consumed to form the diester.

Q4: Are there any "green" chemistry approaches to minimize diester formation?

A4: Yes, enzymatic synthesis is a prominent green chemistry approach. It often proceeds under mild conditions (lower temperature and pressure) and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste.[6] The use of recyclable catalysts, such as certain ion-exchange resins, also aligns with the principles of green chemistry.[19][20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on monoester synthesis, highlighting the reaction conditions and the resulting product distribution.

Table 1: Enzymatic Monoesterification of Polyethylene Glycol 400 (PEG400) with Oleic Acid [5]

Molar Ratio (Oleic Acid:PEG400)Reaction Time (hours)Monoester:Diester Ratio
0.25:1 to 2:163.5:1 to 4.1:1
3:1 to 8:16~1:1
2:1 (in hexane)22 (equilibrium)1:3.2

Table 2: Monoesterification of Dicarboxylic Acids with Continuous Extraction [7]

Dicarboxylic AcidAlcoholCatalystExtraction SolventMonoester:Diester RatioMonoester Yield
Oxalic acid dihydrate95% EthanolH₂SO₄Benzene90:1>90%
Dodecanedioic acid95% EthanolH₂SO₄Cyclohexane69:169%

Table 3: LiCl-Driven Monoesterification of Dicarboxylic Acids [21]

Dicarboxylic Acid (n in HO₂C(CH₂)nCO₂H)AlcoholLiCl (equiv.)Monoester:Diester RatioIsolated Monoester Yield
14Methanol1.5>40:185%
16Ethanol1.5>40:182%
18Isopropanol1.5>40:178%

Experimental Protocols

Protocol 1: Selective Monoesterification of a Symmetrical Diol using Resin-Bound Triphenylphosphine [3][4]

This protocol describes a method for the selective mono-esterification of symmetrical diols, which avoids the need for high dilution or slow addition techniques.

  • Preparation of the Reagent: Swell resin-bound triphenylphosphine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a solution of iodine in DCM. The iodine is consumed almost immediately, forming the resin-bound triarylphosphonium iodide reagent.

  • Esterification Reaction: To a mixture of the symmetrical diol (1 equivalent), a carboxylic acid (1 equivalent), and 4-dimethylaminopyridine (4-DMAP, 3 equivalents) in a mixture of anhydrous tetrahydrofuran (THF) and DCM (1:3 v/v), add the prepared resin-bound reagent (1.5 equivalents).

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, filter the reaction mixture to remove the resin. The filtrate contains the desired monoester.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the pure monoester.

Protocol 2: Enzymatic Monoesterification of a Diol [5]

This protocol provides a general guideline for the enzymatic synthesis of a monoester.

  • Reaction Setup: In a suitable vessel, combine the diol, the carboxylic acid (or fatty acid), and an immobilized lipase (e.g., from Candida sp.). The molar ratio of the acid to the diol should be optimized to favor monoester formation (e.g., starting with a ratio between 0.25:1 and 2:1).

  • Solvent: The reaction can be performed in a solvent like hexane or under solvent-free conditions.

  • Reaction Conditions: Incubate the mixture at a suitable temperature (e.g., 45°C) with agitation.

  • Monitoring and Workup: Monitor the formation of the monoester and diester over time using an appropriate analytical technique (e.g., HPLC or GC). Once the desired ratio is achieved, deactivate the enzyme by filtration.

  • Purification: The product mixture can then be purified, for example, by column chromatography, to isolate the monoester.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Esterification cluster_purification Purification Resin-bound Triphenylphosphine Resin-bound Triphenylphosphine Iodine in DCM Iodine in DCM Resin-bound Triphenylphosphine->Iodine in DCM Reaction Resin-bound Reagent Resin-bound Reagent Iodine in DCM->Resin-bound Reagent Reaction Mixture Reaction Mixture Resin-bound Reagent->Reaction Mixture Symmetrical Diol Symmetrical Diol Symmetrical Diol->Reaction Mixture Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Mixture 4-DMAP 4-DMAP 4-DMAP->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Stir at RT Filtration Filtration Crude Product->Filtration Remove Resin Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Monoester Pure Monoester Column Chromatography->Pure Monoester

Caption: Workflow for selective monoesterification using a resin-bound reagent.

logical_relationship Start Start High Diester Yield? High Diester Yield? Start->High Diester Yield? Check Stoichiometry Check Stoichiometry High Diester Yield?->Check Stoichiometry Yes Successful Monoester Synthesis Successful Monoester Synthesis High Diester Yield?->Successful Monoester Synthesis No Adjust Reactant Ratio Adjust Reactant Ratio Check Stoichiometry->Adjust Reactant Ratio Incorrect Optimize Reaction Conditions Optimize Reaction Conditions Check Stoichiometry->Optimize Reaction Conditions Correct Re-run Experiment Re-run Experiment Adjust Reactant Ratio->Re-run Experiment Re-run Experiment->High Diester Yield? Lower Temperature Lower Temperature Optimize Reaction Conditions->Lower Temperature Reduce Reaction Time Reduce Reaction Time Optimize Reaction Conditions->Reduce Reaction Time Consider Alternative Strategy Consider Alternative Strategy Optimize Reaction Conditions->Consider Alternative Strategy No Improvement Lower Temperature->Re-run Experiment Reduce Reaction Time->Re-run Experiment Alternative Strategy Alternative Strategy Consider Alternative Strategy->Alternative Strategy Enzymatic Synthesis Enzymatic Synthesis Alternative Strategy->Enzymatic Synthesis Protecting Groups Protecting Groups Alternative Strategy->Protecting Groups Flow Chemistry Flow Chemistry Alternative Strategy->Flow Chemistry Enzymatic Synthesis->Re-run Experiment Protecting Groups->Re-run Experiment Flow Chemistry->Re-run Experiment

Caption: Troubleshooting logic for minimizing diester formation.

References

Technical Support Center: Stability of Ethyl Hydrogen Glutarate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl hydrogen glutarate in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway for this compound in the presence of acid is hydrolysis. This reaction involves the cleavage of the ester bond by water, catalyzed by an acid (typically H₃O⁺), to yield glutaric acid and ethanol.

Q2: What factors influence the rate of acid-catalyzed hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by:

  • pH: The reaction is catalyzed by acid, so a lower pH will result in a faster degradation rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The presence of excess water can drive the equilibrium towards the hydrolysis products. The choice of co-solvents can also play a role.

Q3: Why am I observing incomplete hydrolysis of my this compound sample?

A3: The acid-catalyzed hydrolysis of esters is a reversible reaction. If you are observing incomplete hydrolysis, it could be due to the reaction reaching equilibrium. To drive the reaction towards completion, you can use a large excess of water.

Q4: Are there any recommended analytical methods to monitor the stability of this compound?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase HPLC method can be used to separate this compound from its primary degradant, glutaric acid. Gas chromatography (GC) can also be used for the analysis of the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Faster than expected degradation 1. pH of the solution is lower than intended.2. The experimental temperature is higher than the setpoint.3. Presence of other catalytic species.1. Accurately measure and adjust the pH of your solution using a calibrated pH meter.2. Verify the temperature of your water bath or incubator with a calibrated thermometer.3. Ensure all glassware is thoroughly cleaned and that reagents are of high purity.
Slower than expected or incomplete degradation 1. The reaction has reached equilibrium.2. The concentration of the acid catalyst is too low.3. Insufficient water is present in the reaction mixture.1. Add a large excess of water to shift the equilibrium towards the products.2. Increase the concentration of the acid catalyst.3. If using organic co-solvents, ensure a sufficient amount of water is present for hydrolysis.
Appearance of unexpected peaks in the chromatogram 1. Further degradation of glutaric acid.2. Side reactions of this compound.3. Impurities in the starting material or reagents.1. Characterize the unknown peaks using techniques like mass spectrometry (MS).2. Review the literature for potential side reactions under your experimental conditions.3. Analyze the purity of your starting material and all reagents used.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Sample overload.1. Optimize the mobile phase composition (e.g., acetonitrile/water ratio) and pH.2. Use a new or different HPLC column.3. Inject a smaller volume or a more dilute sample.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various acidic conditions. This data is based on the general principles of ester hydrolysis and should be used as a guideline. Actual degradation rates should be determined experimentally.

pH Temperature (°C) Apparent First-Order Rate Constant (k, hr⁻¹) Half-life (t½, hours)
1.0400.069310
1.0600.27722.5
2.0400.00693100
2.0600.0277225
3.0600.002772250

Note: The half-life is calculated using the formula t½ = 0.693/k.

Experimental Protocols

Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a typical forced degradation study to evaluate the stability of this compound under acidic conditions. The goal is to achieve 5-20% degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • Volumetric flasks

  • Water bath or incubator

  • Calibrated pH meter and thermometer

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • Add an equal volume of 0.1 N HCl to one vessel and 1 N HCl to another.

    • Place the vessels in a water bath set at a specific temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of glutaric acid.

  • Data Evaluation: Calculate the percentage of degradation at each time point.

Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its degradation product, glutaric acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and glutaric acid at known concentrations.

  • Sample Preparation: Dilute the neutralized samples from the forced degradation study to a suitable concentration within the linear range of the assay.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak areas of this compound and glutaric acid in the chromatograms. Calculate the concentration of each component using the standard calibration curves.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation EHG This compound Protonated_EHG Protonated Ethyl Hydrogen Glutarate EHG->Protonated_EHG + H⁺ H3O H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_EHG->Tetrahedral_Intermediate + H₂O Water H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Ethanol Ethanol Protonated_GA Protonated Glutaric Acid Protonated_Intermediate->Protonated_GA - Ethanol GA Glutaric Acid Protonated_GA->GA - H⁺ H3O_regen H₃O⁺ (regenerated)

Caption: Acid-catalyzed hydrolysis of this compound.

Forced_Degradation_Workflow Start Start: Ethyl Hydrogen Glutarate Solution Stress Apply Acidic Stress (e.g., 0.1 N HCl, 60°C) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Calculate % Degradation Analyze->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

common impurities found in commercial ethyl hydrogen glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial ethyl hydrogen glutarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from its synthesis, which commonly involves the esterification of glutaric acid or glutaric anhydride with ethanol. The primary impurities to be aware of are:

  • Glutaric Acid: Unreacted starting material.

  • Diethyl Glutarate: A diester byproduct.

  • Ethanol: Residual solvent and unreacted starting material.

  • Water: A byproduct of the esterification reaction or present as a contaminant.

The presence and concentration of these impurities can vary between different commercial grades and even between batches.

Q2: How can these impurities affect my experiment?

A2: The impact of impurities is highly dependent on the nature of your experiment.

  • Glutaric Acid: As a dicarboxylic acid, its presence can alter the pH of your reaction mixture, interfere with reactions sensitive to acidic conditions, or act as a competing nucleophile.

  • Diethyl Glutarate: Being a diester, it is generally more nonpolar than this compound. In applications where precise stoichiometry is crucial, its presence can lead to inaccurate dosing of the monoester. It may also affect the solubility and crystallization properties of your products.

  • Ethanol: As a protic solvent, it can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or strong bases). It can also participate in transesterification reactions.

  • Water: Similar to ethanol, water can be detrimental in moisture-sensitive reactions. It can also hydrolyze the ester product back to glutaric acid, especially under acidic or basic conditions and at elevated temperatures.

Q3: What are the typical purity levels of commercial this compound?

A3: Commercial this compound is available in various purity grades. Technical grades may have a purity of 95% or lower, while higher-purity grades for pharmaceutical and research applications are typically ≥97% or ≥98%. Below is a table illustrating hypothetical impurity profiles for different grades.

Impurity Profile of Commercial this compound (Illustrative Examples)

ImpurityTechnical Grade (ca. 95%)Research Grade (ca. 98%)High-Purity Grade (>99%)
Glutaric Acid < 2.0%< 0.5%< 0.1%
Diethyl Glutarate < 2.5%< 1.0%< 0.2%
Ethanol < 0.5%< 0.1%< 0.05%
Water < 0.5%< 0.2%< 0.05%

Note: These are example values. Please refer to the certificate of analysis provided by your supplier for lot-specific impurity levels.

Troubleshooting Guide

Observed Problem Potential Cause (Impurity) Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Glutaric Acid, Diethyl Glutarate1. Verify Purity: Analyze the starting material using GC-MS or NMR to quantify the levels of glutaric acid and diethyl glutarate. 2. Adjust Stoichiometry: If significant amounts of impurities are present, adjust the stoichiometry of your reactants accordingly. 3. Purification: Consider purifying the this compound by vacuum distillation before use.
Reaction fails, especially with moisture-sensitive reagents. Ethanol, Water1. Check Water/Ethanol Content: Use Karl Fischer titration for water content and ¹H NMR for ethanol. 2. Dry the Reagent: Dry the this compound over anhydrous magnesium sulfate or molecular sieves. For stringent requirements, azeotropic distillation with toluene can be used to remove water.
pH of the reaction mixture is lower than expected. Glutaric Acid1. Quantify Acidity: Titrate a sample of the this compound with a standardized base to determine the amount of acidic impurity. 2. Neutralization: If your reaction tolerates it, add a non-nucleophilic base to neutralize the glutaric acid before proceeding.
Product isolation issues (e.g., oiling out, difficulty crystallizing). Diethyl Glutarate1. Confirm Impurity Level: Check the diethyl glutarate concentration via GC. 2. Modify Purification: Employ chromatographic methods (e.g., column chromatography) to separate the more nonpolar diethyl glutarate from your desired product.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile impurities such as diethyl glutarate and ethanol.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent like dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards. Quantify using an internal standard method.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Quantification

Objective: To quantify the molar ratio of this compound to impurities like glutaric acid, diethyl glutarate, and ethanol.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • This compound: The triplet corresponding to the ethyl ester's CH₃ group (around 1.2 ppm) and the quartet for the CH₂ group (around 4.1 ppm).

    • Diethyl Glutarate: Will show similar ethyl ester signals, but the signals for the protons alpha to the carbonyls will have a different chemical shift compared to the monoester.

    • Glutaric Acid: The absence of the ethyl ester signals and the presence of a broad carboxylic acid proton signal (typically >10 ppm).

    • Ethanol: A characteristic triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 3.6 ppm.

  • Quantification: Integrate the signals corresponding to each component and the internal standard. The molar ratio can be calculated based on the integral values and the number of protons giving rise to each signal.

Troubleshooting Workflow for Impurity-Sensitive Reactions

Troubleshooting_Workflow_for_Ethyl_Hydrogen_Glutarate_Impurities start Experiment with this compound Fails or Gives Poor Results check_purity Check Certificate of Analysis for Purity and Impurity Profile start->check_purity analytical_chem Perform Impurity Analysis (GC-MS, NMR, Karl Fischer) check_purity->analytical_chem If CoA is uninformative or high sensitivity is required acid_impurity High Glutaric Acid Content? analytical_chem->acid_impurity diester_impurity High Diethyl Glutarate Content? acid_impurity->diester_impurity No neutralize Neutralize with a non-nucleophilic base or purify by distillation. acid_impurity->neutralize Yes water_impurity High Water/Ethanol Content? diester_impurity->water_impurity No adjust_stoich Adjust stoichiometry or purify by chromatography/distillation. diester_impurity->adjust_stoich Yes dry_reagent Dry over molecular sieves or use azeotropic distillation. water_impurity->dry_reagent Yes end_node Re-run Experiment water_impurity->end_node No neutralize->end_node adjust_stoich->end_node dry_reagent->end_node

Caption: Troubleshooting workflow for experiments using this compound.

Technical Support Center: Strategies to Prevent Hydrolysis of Monoethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the hydrolysis of monoethyl glutarate in experimental settings.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield of Monoethyl Glutarate

If you are experiencing a lower-than-expected yield of monoethyl glutarate, it may be due to hydrolysis during your reaction or workup.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Protocol
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly.Protocol for Anhydrous Reaction Conditions: 1. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator. 2. Use commercially available anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 3. Add solid reagents under a positive pressure of inert gas. 4. Use syringes and septa for the transfer of liquid reagents.
Inappropriate pH Maintain the pH of the reaction mixture between 4 and 6, where ester hydrolysis is slowest.Protocol for pH Control: 1. Monitor the pH of the aqueous phase using a calibrated pH meter. 2. If necessary, use a buffered solution (e.g., citrate or acetate buffer) to maintain the desired pH range. 3. During workup, use a mild base like sodium bicarbonate to neutralize any acid catalysts, rather than strong bases like sodium hydroxide which can accelerate hydrolysis.[1]
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Protocol for Temperature Control: 1. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an ice bath). 2. Monitor the internal temperature of the reaction mixture. 3. For particularly sensitive reactions, consider running the experiment at 0°C or 4°C.
Extended Reaction or Workup Time Minimize the duration of the reaction and workup, especially when in the presence of water or at non-ideal pH.Protocol for Efficient Workup: 1. Once the reaction is complete, proceed with the workup without delay. 2. Perform extractions and washes quickly and efficiently. 3. Do not allow aqueous and organic layers to remain in contact for extended periods.[1]
Issue 2: Degradation of Monoethyl Glutarate During Storage

If you observe a decrease in the purity of monoethyl glutarate over time, hydrolysis during storage is a likely cause.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Protocol
Exposure to Atmospheric Moisture Store monoethyl glutarate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Protocol for Proper Storage: 1. Place the monoethyl glutarate in a clean, dry container. 2. Purge the container with an inert gas before sealing. 3. Use a container with a tight-fitting cap or seal with paraffin film. 4. Store in a desiccator containing a suitable drying agent.
Inappropriate Storage Temperature Store at a low temperature (e.g., 2-8°C) to reduce the rate of hydrolysis.Protocol for Cold Storage: 1. Ensure the storage container is properly sealed to prevent condensation upon removal from cold storage. 2. Allow the container to warm to room temperature before opening to avoid moisture condensation.
Presence of Acidic or Basic Impurities Purify the monoethyl glutarate to remove any residual acids or bases from the synthesis.Protocol for Purification: 1. Use an appropriate purification method such as distillation or chromatography to remove impurities. 2. Verify the purity and absence of acidic or basic residues using analytical techniques like NMR or titration.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for monoethyl glutarate?

A1: Ester hydrolysis is a chemical reaction in which an ester, such as monoethyl glutarate, reacts with water to form its parent carboxylic acid (glutaric acid) and alcohol (ethanol). This reaction is a concern because it leads to the degradation of the desired product, reducing its purity and yield. The reaction is catalyzed by both acids and bases.

Q2: What is the optimal pH for the stability of monoethyl glutarate?

Q3: How does temperature affect the hydrolysis of monoethyl glutarate?

A3: Like most chemical reactions, the rate of hydrolysis of monoethyl glutarate increases with temperature. Therefore, keeping the temperature as low as practically possible during reactions, workup, and storage is a key strategy to minimize degradation.

Q4: Can I use a chemical stabilizer to prevent the hydrolysis of monoethyl glutarate?

A4: Yes, chemical stabilizers can be used. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known to react with carboxylic acids, which can be formed during hydrolysis, thereby potentially shifting the equilibrium away from the hydrolyzed state. However, the primary application of EDC is in forming amide bonds, and its use as a direct stabilizer for small molecule esters in solution is less common and would require careful optimization.

Q5: How can I monitor the hydrolysis of monoethyl glutarate?

A5: The hydrolysis of monoethyl glutarate can be monitored by measuring the disappearance of the starting material or the appearance of the products, glutaric acid and ethanol. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.

Quantitative Data

While specific kinetic data for the hydrolysis of monoethyl glutarate is not extensively published, the following table provides a general overview of the factors influencing ester hydrolysis and their expected impact.

Parameter Condition Effect on Hydrolysis Rate
pH Highly Acidic (< pH 3)Increased
Slightly Acidic to Neutral (pH 4-6)Minimal
Highly Alkaline (> pH 8)Significantly Increased
Temperature Low (e.g., 4°C)Decreased
Room Temperature (e.g., 25°C)Moderate
High (e.g., 50°C)Increased
Water Content AnhydrousMinimal
Presence of WaterIncreased

Experimental Protocols

Protocol for Stabilization of Monoethyl Glutarate using EDC (Experimental)

This protocol is an adapted procedure for the experimental use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a potential stabilizing agent against hydrolysis. Note: This is an exploratory protocol and requires optimization.

Materials:

  • Monoethyl glutarate

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the monoethyl glutarate in the anhydrous solvent.

  • In a separate container, prepare a fresh solution of EDC in the same anhydrous solvent.

  • Slowly add the EDC solution to the monoethyl glutarate solution with stirring. The molar ratio of EDC to monoethyl glutarate will need to be optimized, starting with a low ratio (e.g., 0.1:1).

  • Stir the reaction mixture at a controlled low temperature (e.g., 0-4°C).

  • Monitor the stability of the monoethyl glutarate over time using a suitable analytical method (e.g., HPLC or GC) and compare it to a control sample without EDC.

Visualizations

Hydrolysis_Prevention_Workflow cluster_problem Problem Identification cluster_factors Contributing Factors cluster_strategies Prevention Strategies cluster_outcome Desired Outcome Problem Monoethyl Glutarate Instability (Hydrolysis) Water Presence of Water Problem->Water pH Non-Optimal pH (<4 or >6) Problem->pH Temp Elevated Temperature Problem->Temp Anhydrous Maintain Anhydrous Conditions Water->Anhydrous pH_Control Control pH (4-6) pH->pH_Control Temp_Control Lower Temperature Temp->Temp_Control Outcome Stable Monoethyl Glutarate Anhydrous->Outcome pH_Control->Outcome Temp_Control->Outcome Stabilizer Use Chemical Stabilizers (e.g., Carbodiimides - Experimental) Stabilizer->Outcome

Caption: Logical workflow for preventing monoethyl glutarate hydrolysis.

References

Technical Support Center: Refining Reaction Conditions for Selective Mono-Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing selective mono-esterification reactions.

Troubleshooting Guide

This guide addresses common issues encountered during selective mono-esterification experiments.

Problem Potential Causes Solutions & Optimization Strategies
Low or No Ester Conversion 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of excess water.1. Increase catalyst loading incrementally. For solid catalysts, ensure proper activation. Consider a more effective catalyst. 2. Gradually increase the reaction temperature while monitoring for side reactions. Optimal temperatures can range from 50°C to 140°C. 3. Extend the reaction time and monitor progress using analytical techniques like GC-MS. 4. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.
Low Yield of Monoester with High Diester Formation 1. Molar ratio of alcohol to dicarboxylic acid is too high. 2. Prolonged reaction time. 3. High reaction temperature.1. Adjust the stoichiometry to use an excess of the dicarboxylic acid or diol. 2. Monitor the reaction closely and stop it once the maximum monoester concentration is reached. 3. Lower the reaction temperature to improve selectivity for the monoester.
Difficulty in Purifying the Monoester 1. Similar physical properties of the monoester, diester, and unreacted starting materials. 2. Formation of emulsions during aqueous workup.1. Utilize column chromatography with a suitable solvent system. Fractional distillation under reduced pressure can also be effective. For polyethylene glycol esters, a salt solution can be used for selective extraction. 2. Use brine washes to break emulsions and allow sufficient time for phase separation during aqueous workup.
Side Reactions or Product Decomposition 1. High reaction temperatures leading to decomposition. 2. Strong acid catalyst causing side reactions.1. Conduct the reaction at the lowest effective temperature. 2. Consider using a milder or heterogeneous catalyst, such as acidic ion-exchange resins or alumina.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-esterification?

The main challenge is controlling the reaction to favor the formation of the monoester over the diester, especially with symmetrical dicarboxylic acids or diols. This requires careful optimization of reaction conditions to achieve high selectivity and yield. Other challenges include minimizing side reactions and purifying the monoester from unreacted starting materials and the diester byproduct.

Q2: Which catalysts are most effective for selective mono-esterification?

Both homogeneous and heterogeneous catalysts can be effective.

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) are commonly used due to their effectiveness and low cost. Dodecylbenzene sulfonic acid (DBSA) is another option that can facilitate reactions at milder temperatures. A one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed for long-chain dicarboxylic fatty acids, with LiCl enhancing monoester selectivity.

  • Heterogeneous Catalysts: These offer the advantage of easier separation from the reaction mixture. Options include acidic ion-exchange resins (e.g., Amberlyst 15), zeolites, metal oxides, and bifunctional alumina.

Q3: How can I control the formation of the diester byproduct?

Key strategies to control diester formation include:

  • Stoichiometry: Using a molar excess of the dicarboxylic acid or diol relative to the alcohol or carboxylic acid can favor monoester formation.

  • Reaction Time: Shorter reaction times generally favor the formation of the monoester. It is crucial to monitor the reaction's progress to stop it before significant diester formation occurs.

  • Temperature: Lower reaction temperatures can enhance selectivity towards the monoester.

Q4: What are the most suitable analytical methods for monitoring the reaction?

Several analytical techniques can be used to monitor the progress of the esterification reaction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the starting materials, monoester, and diester.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of reactants and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to follow the reaction by observing the appearance of the ester carbonyl peak and the disappearance of the carboxylic acid hydroxyl group.

Q5: What are some effective methods for purifying the monoester?

Purification can be challenging due to the similar properties of the components in the reaction mixture. Common methods include:

  • Column Chromatography: Effective for separating the monoester from the diester and unreacted starting materials.

  • Fractional Distillation: Can be used if there are sufficient differences in the boiling points of the components, often performed under reduced pressure.

  • Liquid-Liquid Extraction: In some cases, selective extraction can be employed. For instance, using a hot salt solution to selectively extract polyethylene glycol can aid in separating its monoesters and diesters.

  • Crystallization: If the monoester is a solid, crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-esterification using a Homogeneous Acid Catalyst

  • Materials: Dicarboxylic acid (or diol), alcohol (or carboxylic acid), concentrated sulfuric acid, anhydrous solvent (e.g., toluene), ether, 2 N sodium hydroxide solution, brine, anhydrous sodium sulfate, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), dissolve the dicarboxylic acid in an excess of the alcohol (or vice versa for diol esterification).

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress using a pre-determined analytical method (e.g., GC-MS or TLC).

    • Once the desired conversion to the monoester is achieved, cool the reaction mixture to room temperature.

    • Remove the excess alcohol/solvent by rotary evaporation.

    • Dissolve the residue in ether and wash with 2 N sodium hydroxide solution to remove unreacted dicarboxylic acid, followed by a brine wash to break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoester.

    • Purify the crude product by column chromatography or fractional distillation.

Protocol 2: Selective Mono-esterification using a Heterogeneous Catalyst (Acid Alumina)

  • Materials: Dicarboxylic acid, methanol, acid alumina (heterogeneous catalyst), decane (internal standard).

  • Procedure:

    • In a batch reactor, stir a mixture of the dicarboxylic acid (5 mmol), methanol (10 ml, 50 equiv.), and the acid alumina catalyst (250 mg).

    • Conduct the reaction at room temperature for 48 hours.

    • Recover the solid catalyst by filtration.

    • Analyze the reaction mixture by high-resolution capillary GC using an internal standard like decane to determine conversion and selectivity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Select Reactants (Diacid/Diol & Alcohol/Acid) C Determine Stoichiometry (Excess Diacid/Diol) A->C B Choose Catalyst (Homogeneous/Heterogeneous) E Combine Reactants, Solvent & Catalyst B->E C->E D Prepare Anhydrous Reactants & Solvents D->E F Set Reaction Temperature (Lower for Selectivity) E->F G Monitor Reaction Progress (GC-MS, HPLC, NMR) F->G H Quench Reaction at Optimal Monoester Yield G->H I Catalyst Removal (Filtration/Extraction) H->I J Aqueous Wash (Neutralize Acid, Remove Byproducts) I->J K Drying & Solvent Removal J->K L Purification (Chromatography/Distillation) K->L M Characterization of Pure Monoester L->M

Caption: Experimental workflow for selective mono-esterification.

troubleshooting_logic Start Experiment Start Problem Low Monoester Yield? Start->Problem Cause1 High Diester Formation? Problem->Cause1 Yes Cause2 Low Conversion? Problem->Cause2 No Success High Monoester Yield Problem->Success Resolved Cause1->Cause2 No Solution1a Decrease Reaction Time Cause1->Solution1a Yes Solution1b Lower Temperature Cause1->Solution1b Solution1c Increase Diacid/Diol Ratio Cause1->Solution1c Solution2a Increase Temperature Cause2->Solution2a Yes Solution2b Increase Catalyst Load Cause2->Solution2b Solution2c Check Reagent Purity (Anhydrous?) Cause2->Solution2c Solution1a->Problem Solution1b->Problem Solution1c->Problem Solution2a->Problem Solution2b->Problem Solution2c->Problem

Caption: Troubleshooting decision tree for low mono-ester yield.

Validation & Comparative

comparative analysis of ethyl hydrogen glutarate vs. methyl hydrogen glutarate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ethyl and Methyl Hydrogen Glutarate for Researchers

In the realm of organic synthesis and drug development, the selection of appropriate intermediates is paramount to achieving desired outcomes. Monoesters of dicarboxylic acids, such as this compound and mthis compound, serve as critical building blocks in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] This guide provides a detailed comparative analysis of these two key compounds, supported by their physicochemical properties, synthesis protocols, and potential applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of a compound dictate its behavior in reactions and its suitability for specific applications. While both are monoesters of glutaric acid, the difference in their ester group—ethyl versus methyl—leads to variations in their properties.

PropertyThis compoundMthis compound
Molecular Formula C₇H₁₂O₄[3][4]C₆H₁₀O₄[2][5]
Molecular Weight 160.17 g/mol [3][4][6]146.14 g/mol [2][5][7]
Appearance Clear colorless to pale yellow liquid[4][8]Clear light yellow liquid[1][9] or white crystalline powder[1]
Melting Point -30°C[8]; 7-8°C[6]150 - 151 °C (Experimental value from HMDB)[7][10]
Boiling Point 246-247°C[8]; 150°C at 15 Torr[6]150-151°C at 10 mmHg[1][2][5]
Density 1.20 g/cm³[8]; 1.1242 g/cm³ at 13.5°C[6]1.169 g/mL at 25°C[2][5]
Refractive Index (n20/D) 1.445[6]1.438[2][5]
Solubility Soluble in ethanol and ether; slightly soluble in water[8]Slightly soluble in water, chloroform, and methanol[2][9]
CAS Number 1070-62-8[3][6][8]1501-27-5[1][2][5]

Synthesis and Experimental Protocols

The primary methods for synthesizing these monoesters involve either the partial hydrolysis of the corresponding diester or the direct reaction of glutaric anhydride with the appropriate alcohol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol 1: Synthesis of Mthis compound

This protocol is based on the selective hydrolysis of a diester, a common and effective method for producing the monoester.

Objective: To synthesize mthis compound by partial hydrolysis of dimethyl glutarate.

Materials:

  • Dimethyl glutarate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated brine solution

Procedure:

  • A solution of potassium hydroxide (e.g., 5.87 g, 104.65 mmol) in methanol (150 mL) is prepared.[9]

  • Dimethyl glutarate (e.g., 13.15 g, 90 mmol) is added to the KOH solution.[9]

  • The reaction mixture is stirred at room temperature for approximately 4 hours.[9]

  • Upon reaction completion, the methanol is removed under reduced pressure.[9]

  • The residue is partitioned between diethyl ether (100 mL) and water (200 mL).[9]

  • The aqueous layer is separated and acidified to a pH of 3 using concentrated HCl.[9]

  • The acidified aqueous layer is then extracted three times with diethyl ether (100 mL portions).[9]

  • The combined organic extracts are washed with saturated brine solution and dried over anhydrous magnesium sulfate.[9]

  • The solvent is evaporated under reduced pressure to yield the crude product.[9]

  • The final product can be purified by silica gel column chromatography to obtain pure mthis compound as a colorless oil.[9]

Synthesis_Methyl_Hydrogen_Glutarate cluster_reactants Reactants cluster_process Process cluster_product Product DMG Dimethyl Glutarate Stir Stir at RT (4 hours) DMG->Stir KOH_MeOH KOH in Methanol KOH_MeOH->Stir Evap_MeOH Evaporate Methanol Stir->Evap_MeOH Partition Partition (Ether/Water) Evap_MeOH->Partition Acidify Acidify Aqueous Layer (HCl to pH 3) Partition->Acidify Extract Extract with Ether Acidify->Extract Dry Dry with MgSO4 Extract->Dry Evap_Solvent Evaporate Solvent Dry->Evap_Solvent Purify Purify (Chromatography) Evap_Solvent->Purify Product Methyl Hydrogen Glutarate Purify->Product Synthesis_Ethyl_Hydrogen_Glutarate cluster_reactants Reactants cluster_process Process cluster_product Product GA Glutaric Anhydride Reflux Heat to Reflux GA->Reflux EtOH Ethanol (excess) EtOH->Reflux Catalyst Acid Catalyst (optional) Catalyst->Reflux Evap_EtOH Evaporate Excess Ethanol Reflux->Evap_EtOH Wash Wash with NaHCO3 and Brine Evap_EtOH->Wash Dry Dry with Na2SO4 Wash->Dry Evap_Solvent Evaporate Solvent Dry->Evap_Solvent Purify Purify (Vacuum Distillation) Evap_Solvent->Purify Product Ethyl Hydrogen Glutarate Purify->Product

References

Validating the Structure of Ethyl Hydrogen Glutarate: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural verification of ethyl hydrogen glutarate through nuclear magnetic resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques.

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of safe and effective development. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound (5-ethoxy-5-oxopentanoic acid), with a primary focus on the robust application of ¹H and ¹³C NMR spectroscopy.

This compound is a mono-ester derivative of glutaric acid with the chemical formula C₇H₁₂O₄.[1][2][3][4] Its structure, featuring both a carboxylic acid and an ethyl ester functional group, presents a distinct spectroscopic fingerprint that is ideally suited for NMR analysis.

Structural Elucidation using NMR Spectroscopy

NMR spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall molecular structure.

  • Triplet (δ ~1.25 ppm): This signal, integrating to three protons, is characteristic of the methyl group (-CH₃) of the ethyl ester. The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) group.

  • Quintet (δ ~1.95 ppm): The central methylene group of the glutarate chain (-CH₂-CH₂-CH₂-) is expected to appear as a quintet, integrating to two protons. This pattern results from coupling with the two adjacent methylene groups.

  • Triplet (δ ~2.40 ppm): This signal, integrating to two protons, corresponds to the methylene group adjacent to the carboxylic acid (-CH₂-COOH). The triplet splitting is due to coupling with the neighboring methylene group.

  • Quartet (δ ~4.15 ppm): The methylene group of the ethyl ester (-O-CH₂-CH₃) is the most deshielded aliphatic proton due to the adjacent oxygen atom, resulting in a signal further downfield. It appears as a quartet, integrating to two protons, due to coupling with the methyl group.

  • Singlet (δ ~11.0-12.0 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH) is expected in this region. Its chemical shift can be variable and is often concentration and solvent-dependent.

The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated.

  • δ ~14 ppm: The methyl carbon (-CH₃) of the ethyl group.

  • δ ~20 ppm: The central methylene carbon of the glutarate chain (-CH₂-C H₂-CH₂-).

  • δ ~33 ppm: The methylene carbon adjacent to the carboxylic acid (-C H₂-COOH).

  • δ ~34 ppm: The methylene carbon adjacent to the ester carbonyl group (-C H₂-COO-).

  • δ ~61 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).

  • δ ~173 ppm: The carbonyl carbon of the ester (-C OO-).

  • δ ~178 ppm: The carbonyl carbon of the carboxylic acid (-C OOH).

Experimental Protocols

NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Comparative Analysis with Alternative Techniques

While NMR provides a comprehensive structural picture, other analytical methods can offer complementary data for a multi-faceted validation approach.

Analytical TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Confirms the molecular formula (C₇H₁₂O₄, MW: 160.17 g/mol ) but does not provide detailed structural connectivity.[1]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Would show characteristic absorptions for the C=O of the carboxylic acid (~1710 cm⁻¹), the C=O of the ester (~1735 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). It supports the functional groups identified by NMR but does not detail the carbon-hydrogen framework.
Elemental Analysis Determines the percentage composition of elements (C, H, O).Provides the empirical formula, which can be used to support the molecular formula determined by MS. It does not give structural information.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound, emphasizing the central role of NMR spectroscopy.

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation Sample Sample MS Mass Spectrometry (Molecular Weight) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR Proposed_Structure Proposed Structure: This compound MS->Proposed_Structure Confirms MW IR->Proposed_Structure Confirms Func. Groups 1H_NMR ¹H NMR (Proton Environment & Connectivity) NMR_Analysis NMR Data Analysis 1H_NMR->NMR_Analysis 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->NMR_Analysis NMR_Analysis->Proposed_Structure Defines Connectivity Validation Structure Validated Proposed_Structure->Validation

References

A Senior Application Scientist's Guide to Purity Assessment of Ethyl Hydrogen Glutarate by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Purity in a Regulatory Landscape

In the realm of pharmaceutical development and specialty chemical synthesis, the purity of a substance is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl hydrogen glutarate (monoethyl glutarate), a dicarboxylic acid monoester, serves various roles, including as a building block in organic synthesis.[1][2][3] Its purity profile—the identity and quantity of any related substances, starting materials, or degradation products—can significantly impact the outcome of a synthetic route or the safety profile of a final product.

This guide provides an in-depth, experience-driven perspective on developing and executing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring the resulting protocol is not only effective but also self-validating and compliant with the principles outlined in regulatory guidelines such as ICH Q2(R1).[4][5][6]

The Methodological Cornerstone: Why Reversed-Phase HPLC-UV?

High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry for its high resolving power, reproducibility, and adaptability. For a moderately polar, acidic analyte like this compound, a reversed-phase (RP) approach is the logical starting point.

The Causality Behind Our Chromatographic Choices
  • Separation Mode: Reversed-Phase. In RP-HPLC, we utilize a nonpolar stationary phase (the column) and a polar mobile phase. This compound, with its alkyl chain and two polar functional groups (a carboxylic acid and an ester), has sufficient hydrophobicity to be retained on a nonpolar column, allowing for its separation from more polar (earlier eluting) or less polar (later eluting) impurities.

  • Stationary Phase: The C18 Workhorse. A C18 (octadecylsilane) column is our primary choice. Its dense C18 alkyl chains provide a high degree of hydrophobicity, offering excellent retention for a wide range of organic molecules. This ubiquitous column chemistry ensures method transferability across laboratories.

  • Mobile Phase: Suppressing Ionization for Peak Performance. A critical aspect of analyzing acidic compounds is controlling their ionization state. This compound contains a carboxylic acid moiety. If the mobile phase pH is near the analyte's pKa, it will exist in both ionized (carboxylate) and non-ionized (carboxylic acid) forms. This leads to poor peak shape (tailing) and shifting retention times.

    To overcome this, we employ "ion suppression." By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we force the equilibrium almost entirely to the non-ionized, more hydrophobic form. This results in a single, well-defined chromatographic peak. A mobile phase containing an acidic buffer, such as dilute phosphoric acid or formic acid at a pH of 2.5-3.0, is ideal.[7][8] Acetonitrile is selected as the organic modifier over methanol due to its lower UV cutoff wavelength, which is critical for detection at the low UV range required for this analyte.[9]

  • Detection Wavelength: Maximizing Signal. The carboxylic acid and ester functional groups in this compound exhibit UV absorbance, but they lack an extensive chromophore. Consequently, the maximum absorbance (λmax) is in the low UV region. Based on the structure and data from similar ester compounds, which show absorbance maxima around 205-210 nm, setting the detection wavelength to 210 nm provides a strong balance between analyte sensitivity and minimizing background noise from the mobile phase.[10][11]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and to inherently verify the system's performance before delivering a final purity value.

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄), ~85%, Analytical Grade

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterAcidic aqueous phase for ion suppression.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Elution Mode GradientA gradient ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25-25.1 min: 95% to 5% B; 25.1-30 min: 5% BStarts with high polarity to retain the analyte, then ramps up organic content to elute it and any less polar impurities. A hold at high organic content cleans the column, and a re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures stable and reproducible retention times.
Detection 210 nmProvides high sensitivity for the carboxyl/ester moieties.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Solution Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Reference Standard (RS) Solution: Accurately weigh ~25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (~0.5 mg/mL) as the Reference Standard.

System Suitability Testing (SST)

Before any sample analysis, the system's readiness must be confirmed. This is a non-negotiable step for ensuring trustworthy results.[4][6]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Precision: The relative standard deviation (RSD) of the peak area for the five replicate injections is ≤ 2.0%.

    • Peak Shape: The USP tailing factor for the this compound peak is ≤ 2.0.

    • Theoretical Plates: The column efficiency, measured as theoretical plates, is ≥ 2000.

Data Analysis: From Chromatogram to Certificate of Analysis

Purity is determined using the area percent method, which assumes that all eluted compounds have a similar UV response at 210 nm.

Calculation: Purity (%) = (Area of this compound Peak / Sum of Areas of All Peaks) * 100

Any peak with an area less than 0.05% of the total area is typically disregarded as noise.

Visualizing the Workflow

The following diagram outlines the logical flow of the purity assessment process, from initial setup to the final reportable value.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) prep_sample Prepare Sample and Reference Standard (0.5 mg/mL) prep_mobile->prep_sample sys_equilib Equilibrate HPLC System (30 min) prep_sample->sys_equilib sst Perform System Suitability Test (5x RS Injections) sys_equilib->sst check_sst Verify SST Criteria (RSD ≤ 2.0%, Tailing ≤ 2.0) sst->check_sst check_sst->sys_equilib Fail inject_blank Inject Blank (Diluent) check_sst->inject_blank Pass inject_sample Inject Sample Solution inject_blank->inject_sample integrate Integrate Chromatogram (Identify all peaks >0.05%) inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC-UV Purity Assessment.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a superb choice, a senior scientist must be aware of alternative and complementary techniques. The selection of a method is always a balance of technical requirements, sample properties, and available resources.

TechniquePrincipleSpecificitySensitivityThroughputKey AdvantageKey Limitation
HPLC-UV (This Method) Chromatographic separation followed by UV absorbance detection.HighModerateHighRobust, reliable, and widely available. Excellent for routine QC.Requires a UV-active chromophore; assumes equal response factors for area % purity.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase with flame ionization detection.[12]HighHighHighExcellent for volatile impurities (e.g., residual solvents) that are not visible by LC.Analyte must be volatile and thermally stable, may require derivatization.
Quantitative NMR (qNMR) Measures the molar quantity of a substance by comparing its NMR signal integral to that of a certified internal standard.[13]Very HighLowLowA primary ratio method; does not require a reference standard of the analyte. Provides structural information.Requires expensive, specialized equipment and significant expertise; not ideal for trace impurities.
LC-MS HPLC coupled with a mass spectrometer detector.[14]Very HighVery HighModerateProvides molecular weight information, enabling the identification of unknown impurities.Higher equipment cost and complexity compared to UV detection.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.[12]LowLowModerateFast and inexpensive for assay determination.Non-specific; any acidic or basic impurity will interfere, making it unsuitable for purity analysis.

Conclusion: An End-to-End, Trustworthy System

The HPLC-UV method detailed here represents a robust, reliable, and scientifically sound approach for assessing the purity of this compound. By understanding the rationale behind the selection of the column, mobile phase, and detection parameters, the analyst can troubleshoot issues effectively and adapt the method as needed. The integration of rigorous System Suitability Testing transforms this protocol from a mere set of instructions into a self-validating system that generates trustworthy, high-quality data suitable for the stringent demands of the pharmaceutical and chemical industries.

References

A Comparative Performance Analysis of Glutarate Monoesters in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in the formulation of polymers for sensitive applications, including medical devices and pharmaceutical packaging. While diester plasticizers, such as those based on glutaric acid, have been investigated as alternatives to traditional phthalates, glutarate monoesters represent another class of additives with distinct properties. This guide provides a comparative overview of glutarate monoesters, referencing the performance of their diester counterparts and other common plasticizers to extrapolate their potential advantages and disadvantages in polymer applications. Due to the limited availability of direct quantitative data for glutarate monoesters in publicly accessible literature, this guide synthesizes information from related compounds to provide a comprehensive analysis for research and development purposes.

Data Presentation: A Comparative Look at Ester Plasticizers

The following tables summarize key performance indicators for various plasticizers in polymer formulations, primarily focusing on polyvinyl chloride (PVC). This data, largely centered on diesters, serves as a benchmark for predicting the performance of glutarate monoesters.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer TypeExampleTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Phthalate Di(2-ethylhexyl) phthalate (DEHP)16 - 27300 - 45080 - 95
Glutarate Diester Dioctyl Glutarate (DOG)GoodGoodComparable to DEHP
Adipate Diester Di(2-ethylhexyl) adipate (DEHA)15 - 25350 - 50075 - 90
Succinate Diester Di(2-ethylhexyl) succinate (DEHS)~19~250Not specified
Glutarate Monoester Hypothetical Alkyl GlutarateExpected to be lower than diestersExpected to be higher than diestersExpected to be lower than diesters

Note: The performance of glutarate monoesters is inferred from structure-property relationships. Monoesters, having only one ester group, are generally less polar than their diester counterparts.[1] This lower polarity can lead to reduced interaction with polar polymers like PVC, potentially resulting in lower tensile strength and hardness, but increased flexibility and thus higher elongation at break.

Table 2: Thermal Stability and Migration Resistance of Plasticizers in PVC

Plasticizer TypeExampleOnset Decomposition Temp. (°C)Migration Loss (%)
Phthalate Di(2-ethylhexyl) phthalate (DEHP)~200High
Glutarate Diester Dioctyl Glutarate (DOG)Not specifiedModerate
Adipate Diester Di(2-ethylhexyl) adipate (DEHA)~200Moderate to High
Succinate Diester Di(2-ethylhexyl) succinate (DEHS)227.8 (in air)[2]Low to Moderate
Glutarate Monoester Hypothetical Alkyl GlutarateExpected to be lower than diestersExpected to be higher than diesters

Note: The thermal stability and migration resistance of a plasticizer are influenced by its molecular weight and polarity. Monoesters, having a lower molecular weight and polarity compared to analogous diesters, are generally expected to be more volatile and exhibit higher migration rates.

Experimental Protocols

The data presented in this guide is typically generated using standardized testing methods. Below are detailed methodologies for key experiments used to evaluate plasticizer performance.

Tensile Strength and Elongation at Break

This test determines the flexibility and strength of the plasticized polymer.

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Methodology:

    • Prepare standardized dumbbell-shaped specimens of the plasticized polymer film.

    • Condition the specimens at a standard temperature (e.g., 23°C) and humidity (e.g., 50%).

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension until the specimen fractures.

    • Record the force and elongation throughout the test.

    • Tensile strength is calculated as the maximum stress applied before rupture.

    • Elongation at break is the percentage increase in length at the point of rupture.

Hardness (Shore Durometer)

This test measures the resistance of the plasticized polymer to indentation.

  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Methodology:

    • Place a flat specimen of the plasticized polymer on a hard, flat surface.

    • Press the durometer (typically Shore A for flexible polymers) firmly onto the specimen.

    • The indentor of the durometer penetrates the material, and the hardness is read directly from the scale.

    • Take readings at multiple points on the specimen and average the results.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the plasticizer and the plasticized polymer.

  • Methodology:

    • Place a small, known weight of the sample into a TGA furnace.

    • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor the weight of the sample as a function of temperature.

    • The onset decomposition temperature is the temperature at which significant weight loss begins.

Migration Resistance

This test evaluates the tendency of the plasticizer to move out of the polymer matrix.

  • Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.

  • Methodology:

    • Cut a circular specimen of the plasticized polymer and weigh it.

    • Place the specimen between two layers of activated carbon in a wire cage.

    • Heat the assembly in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After cooling, remove the specimen and reweigh it.

    • The weight loss is calculated as a percentage of the initial weight and represents the amount of plasticizer that has migrated.

Visualizations

Synthesis of Glutarate Monoesters

Glutarate monoesters are typically synthesized through the esterification of glutaric acid with an alcohol. This process can be catalyzed by an acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products Glutaric Acid Glutaric Acid Esterification Esterification + Acid Catalyst + Heat Glutaric Acid->Esterification Alcohol Alcohol Alcohol->Esterification Glutarate Monoester Glutarate Monoester Esterification->Glutarate Monoester Water Water Esterification->Water

Caption: Synthesis of Glutarate Monoesters.

Experimental Workflow for Plasticizer Performance Evaluation

The evaluation of a novel plasticizer involves a series of standardized tests to characterize its performance in a polymer matrix.

G cluster_testing Performance Testing start Polymer & Plasticizer Compounding prep Specimen Preparation (e.g., film casting, molding) start->prep mechanical Mechanical Properties (Tensile, Hardness) prep->mechanical thermal Thermal Stability (TGA) prep->thermal migration Migration Resistance prep->migration analysis Data Analysis & Comparison mechanical->analysis thermal->analysis migration->analysis conclusion Performance Evaluation analysis->conclusion

Caption: Plasticizer Evaluation Workflow.

References

Confirming the Molecular Weight of Ethyl Hydrogen Glutarate: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate confirmation of a compound's molecular weight is a critical step in identity verification. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of ethyl hydrogen glutarate, a mono-ester of glutaric acid. The theoretical molecular weight of this compound (C7H12O4) is 160.17 g/mol .[1][2][3][4][5]

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of small molecules like this compound. Electrospray Ionization (ESI) and the ionization methods used in Gas Chromatography-Mass Spectrometry (GC-MS) are common approaches.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for producing ions from molecules in solution with minimal fragmentation.[6] ESI is well-suited for a wide range of biomolecules and small molecules.[7][8] It typically generates protonated molecules ([M+H]+) or adducts with other cations present in the sample, such as sodium ([M+Na]+) or potassium ([M+K]+).[9] For this compound, which has an acidic proton, negative ion mode can also be used to observe the deprotonated molecule ([M-H]-).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Esters are frequently analyzed using GC-MS.[10][11]

    • Electron Ionization (EI): This is a hard ionization technique that can lead to extensive fragmentation. While this fragmentation provides a characteristic fingerprint for structural elucidation, the molecular ion peak may be weak or absent.[12]

    • Chemical Ionization (CI): A softer ionization technique used with GC-MS, CI produces less fragmentation and a more abundant molecular ion, which is crucial for molecular weight determination.[12]

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound using these techniques.

Ionization TechniqueIon SpeciesExpected m/zNotes
ESI (Positive Mode)[M+H]+161.08Protonated molecule.
ESI (Positive Mode)[M+Na]+183.06Sodium adduct.
ESI (Positive Mode)[M+K]+199.04Potassium adduct.
ESI (Negative Mode)[M-H]-159.07Deprotonated molecule.
GC-MS (EI)M+•160.07Molecular ion, may be low in abundance.
GC-MS (CI)[M+H]+161.08Protonated molecule, typically more abundant than in EI.

Theoretical monoisotopic mass of C7H12O4 = 160.0736 Da[1]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for analyzing this compound using ESI-MS and GC-MS.

Protocol 1: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of acetonitrile and water or methanol and water, to a final concentration of approximately 1-10 µM.

    • To promote the formation of [M+H]+ in positive ion mode, add 0.1% formic acid to the solvent. For [M-H]- in negative ion mode, 0.1% ammonium hydroxide or a similar base can be used.

    • Ensure the final sample is a clear solution, free of particles.[13]

  • Instrumental Analysis:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC-MS) for separation from any impurities.[7]

    • Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ion signal.[14]

    • Acquire mass spectra in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve the this compound sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 10-100 µg/mL.

    • If the sample contains non-volatile impurities, a cleanup step such as liquid-liquid extraction may be necessary.[15]

  • Instrumental Analysis:

    • Inject 1 µL of the sample into the GC injector, which is typically heated to 250°C.

    • Separate the components on a suitable capillary column (e.g., a nonpolar or mid-polar column like a 5% phenyl-methylpolysiloxane).

    • Use a temperature program for the GC oven to ensure good separation and peak shape. A typical program might start at 70°C, hold for 1 minute, then ramp to 250°C at 10°C/min.[16]

    • The transfer line to the mass spectrometer should be heated (e.g., 280°C) to prevent condensation.

    • Acquire mass spectra using either Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with a reagent gas like methane or isobutane.[16]

    • Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 35-300).

Experimental Workflow Visualization

The logical flow for confirming the molecular weight of a small molecule like this compound is depicted below.

MolecularWeightConfirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Ethyl Hydrogen Glutarate Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution ESI_MS ESI-MS Analysis (Soft Ionization) Dissolution->ESI_MS GC_MS GC-MS Analysis (Hard/Soft Ionization) Dissolution->GC_MS Data_Analysis Analyze Mass Spectrum ESI_MS->Data_Analysis GC_MS->Data_Analysis Result_ESI Observe [M+H]+, [M+Na]+, or [M-H]- ions Data_Analysis->Result_ESI Result_GCMS Observe Molecular Ion and/or [M+H]+ Data_Analysis->Result_GCMS Conclusion Molecular Weight Confirmed (160.17 Da) Result_ESI->Conclusion Result_GCMS->Conclusion

Caption: Workflow for molecular weight confirmation.

References

A Comparative Analysis of the Reactivity of Ethyl Hydrogen Glutarate and Ethyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of ethyl hydrogen glutarate and ethyl hydrogen succinate, focusing on the influence of their molecular structure on reaction rates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize these or similar molecules as intermediates.

Executive Summary

The reactivity of ethyl hydrogen succinate and this compound, particularly in reactions such as hydrolysis, is predominantly governed by intramolecular catalysis, also known as neighboring group participation (NGP). The key structural difference between these two molecules lies in the length of the carbon chain separating the ester and carboxylic acid functional groups. Ethyl hydrogen succinate possesses a two-carbon bridge, while this compound has a three-carbon bridge. This seemingly minor difference has a profound impact on their reactivity.

Experimental evidence and established principles of organic chemistry indicate that ethyl hydrogen succinate is significantly more reactive than this compound . This enhanced reactivity is attributed to the greater ease of forming a five-membered ring intermediate (succinic anhydride) from ethyl hydrogen succinate, a process that is kinetically more favorable than the formation of a six-membered ring intermediate (glutaric anhydride) from this compound.

The Role of Intramolecular Catalysis

In aqueous solutions, the carboxyl group of these monoesters can act as an internal nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular reaction proceeds through a cyclic anhydride intermediate. The rate of the overall reaction is largely determined by the facility of forming this cyclic intermediate.

The general principle governing intramolecular reactions is that the formation of five-membered rings is kinetically favored over the formation of six-membered rings.[1][2] This is due to a more favorable combination of enthalpic and entropic factors in the transition state leading to the five-membered ring.[2]

In the case of ethyl hydrogen succinate, the intramolecular attack of the carboxylate leads to the formation of a transient five-membered succinic anhydride intermediate. For this compound, the analogous reaction forms a six-membered glutaric anhydride intermediate.

G cluster_succinate Ethyl Hydrogen Succinate Reactivity cluster_glutarate This compound Reactivity Succinate Ethyl Hydrogen Succinate TS1 Five-membered Transition State Succinate->TS1 Intramolecular Attack (Fast) Intermediate1 Succinic Anhydride Intermediate TS1->Intermediate1 Product1 Succinic Acid + Ethanol Intermediate1->Product1 Hydrolysis Glutarate Ethyl Hydrogen Glutarate TS2 Six-membered Transition State Glutarate->TS2 Intramolecular Attack (Slow) Intermediate2 Glutaric Anhydride Intermediate TS2->Intermediate2 Product2 Glutaric Acid + Ethanol Intermediate2->Product2 Hydrolysis

Figure 1. Comparative reaction pathways for the hydrolysis of ethyl hydrogen succinate and this compound via intramolecular catalysis.

Quantitative Reactivity Data

CompoundIntermediateRing SizeHydrolysis Half-life (approx.)Relative Reactivity
Ethyl Hydrogen SuccinateSuccinic Anhydride5-membered4.3 minutes[3]~ 6500x faster
This compoundGlutaric Anhydride6-memberedSignificantly longer (estimated)1x (baseline)

Note: The relative reactivity is estimated based on general data for the relative rates of 5- vs. 6-membered ring closure in similar intramolecular reactions, which is approximately 6500:5.[4] The half-life for glutaric anhydride hydrolysis is expected to be substantially longer than that of succinic anhydride, reflecting its lower formation rate.

Experimental Protocols

The following is a general protocol for determining the rate of hydrolysis of dicarboxylic acid monoesters. This method can be applied to both this compound and ethyl hydrogen succinate to obtain a direct comparison of their reactivity.

Objective:

To determine and compare the pseudo-first-order rate constants for the hydrolysis of ethyl hydrogen succinate and this compound at a constant pH and temperature.

Materials:
  • Ethyl hydrogen succinate

  • This compound

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Thermostatic water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:
  • Temperature Equilibration: Place the buffer solution and the ester to be studied in the thermostatic water bath to allow them to reach the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: Pipette a known volume of the ester into a known volume of the pre-heated buffer solution in a conical flask. Start the stopwatch immediately upon mixing.

  • Sampling: At regular time intervals (e.g., every 5 minutes for the expected more reactive succinate and every 30 minutes for the glutarate), withdraw a known volume of the reaction mixture (aliquot) using a pipette.

  • Quenching: Immediately transfer the aliquot into a conical flask containing ice-cold deionized water to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used. This volume corresponds to the amount of carboxylic acid present at that time point.

  • "Infinity" Reading: To determine the concentration of the ester at the completion of the reaction, heat a separate, sealed sample of the reaction mixture in a boiling water bath for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis. Cool the sample and titrate a known volume as described above. This gives the "infinity" reading.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH used for the infinity reading and Vt is the volume of NaOH used at time t. The rate constant is the negative of the slope of this line.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Equilibrate Equilibrate Reactants (Buffer & Ester) to Desired Temperature Initiate Initiate Reaction: Mix Ester and Buffer Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Infinity Determine Infinity Reading (Complete Hydrolysis) Initiate->Infinity Quench Quench Reaction in Ice-Cold Water Sample->Quench Titrate Titrate with Standardized NaOH using Phenolphthalein Quench->Titrate Calculate Calculate Rate Constant (k) from Plot of ln(V∞ - Vt) vs. time Titrate->Calculate Infinity->Calculate

Figure 2. Experimental workflow for the kinetic analysis of ester hydrolysis.

Conclusion

The comparative reactivity of this compound and ethyl hydrogen succinate is a clear illustration of the principles of intramolecular catalysis. The ability of ethyl hydrogen succinate to form a kinetically favored five-membered ring intermediate renders it significantly more reactive than this compound, which must proceed through a less favorable six-membered ring intermediate. This fundamental difference in reactivity is crucial for professionals in drug development and chemical synthesis when selecting appropriate linkers, spacers, or building blocks for their target molecules. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.

References

A Spectroscopic Comparison of Monoethyl Glutarate and Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of monoethyl glutarate and diethyl glutarate, two closely related aliphatic esters. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Molecular Structures

Monoethyl Glutarate:

  • Chemical Formula: C₇H₁₂O₄

  • Molecular Weight: 160.17 g/mol

  • Structure: A five-carbon dicarboxylic acid (glutaric acid) with one carboxylic acid group esterified with ethanol.

Diethyl Glutarate:

  • Chemical Formula: C₉H₁₆O₄

  • Molecular Weight: 188.22 g/mol

  • Structure: A five-carbon dicarboxylic acid (glutaric acid) with both carboxylic acid groups esterified with ethanol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for monoethyl glutarate and diethyl glutarate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Assignment Monoethyl Glutarate Chemical Shift (ppm) Diethyl Glutarate Chemical Shift (ppm) Multiplicity Integration
-CH₂CH₃ (ester)~1.25~1.25Triplet3H
-CH₂ CH₃ (ester)~4.12~4.12Quartet2H
-OOC-CH₂CH₂ CH₂-COO-~1.95~1.95Quintet2H
-OOC-CH₂ CH₂CH₂ -COO-~2.40~2.35Triplet4H
-COOH ~11.5 (broad)N/ASinglet1H
¹³C NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Assignment Monoethyl Glutarate Chemical Shift (ppm) Diethyl Glutarate Chemical Shift (ppm)
-CH₂CH₃ (ester)~14.2~14.2
-CH₂ CH₃ (ester)~60.7~60.3
-OOC-CH₂CH₂ CH₂-COO-~20.0~20.4
-OOC-CH₂ CH₂CH₂ -COO-~33.0~33.5
-C OO- (ester)~173.0~172.8
-C OOH (acid)~179.0N/A
Infrared (IR) Spectroscopy Data
Functional Group Monoethyl Glutarate Wavenumber (cm⁻¹) Diethyl Glutarate Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)~3300-2500N/ABroad
C-H stretch (alkane)~2980-2870~2980-2870Strong
C=O stretch (ester)~1735~1735Strong, sharp
C=O stretch (carboxylic acid)~1710N/AStrong, sharp
C-O stretch~1250-1000~1250-1000Strong
Mass Spectrometry Data (Electron Ionization - EI)
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
Monoethyl Glutarate 160143, 115, 87, 73
Diethyl Glutarate 188143, 115, 88, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • As both monoethyl glutarate and diethyl glutarate are liquids at room temperature, no special sample preparation is required for ATR-FTIR.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Interface Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of monoethyl glutarate and diethyl glutarate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample1 Monoethyl Glutarate NMR NMR Spectroscopy (¹H & ¹³C) Sample1->NMR IR ATR-FTIR Spectroscopy Sample1->IR MS GC-MS Analysis Sample1->MS Sample2 Diethyl Glutarate Sample2->NMR Sample2->IR Sample2->MS ProcessNMR Process NMR Spectra (Chemical Shifts, Multiplicity) NMR->ProcessNMR ProcessIR Process IR Spectra (Peak Assignment) IR->ProcessIR ProcessMS Process Mass Spectra (Fragmentation Pattern) MS->ProcessMS Compare Comparative Analysis ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare

Caption: Experimental workflow for the spectroscopic comparison of monoethyl and diethyl glutarate.

A Comparative Guide to the Synthesis of Retronecine Esters: Evaluating the Use of Ethyl Hydrogen Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to retronecine esters, focusing on a proposed method utilizing ethyl hydrogen glutarate. The performance of this novel approach is validated against established esterification protocols, with supporting experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy.

Retronecine and its ester derivatives are critical components of pyrrolizidine alkaloids, a class of compounds with significant biological activity and therapeutic potential. The targeted synthesis of these esters is paramount for structure-activity relationship studies and the development of new therapeutic agents. This guide explores the efficiency and practicality of different synthetic methods.

Comparative Analysis of Retronecine Esterification Methods

The synthesis of retronecine esters can be achieved through various methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and selectivity. Retronecine possesses two hydroxyl groups at the C-7 and C-9 positions, with the C-9 allylic hydroxyl group being more sterically accessible and reactive. Selective esterification at this position is often the primary goal.

Here, we compare a proposed method using this compound via Steglich esterification with two established methods: DCC-mediated coupling and the use of an acid anhydride.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Proposed: this compound (Steglich Esterification) This compound, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)254~75-85 (estimated)Primarily C-9 monoester
Alternative 1: Acetic Anhydride Acetic Anhydride, PyridinePyridine25288C-7, C-9 diacetate
Alternative 2: Phenylacetic Acid (DCC Coupling) Phenylacetic acid, Dicyclohexylcarbodiimide (DCC)Dichloromethane (DCM)25478C-9 monoester

Experimental Protocols

Detailed methodologies for the synthesis of retronecine esters are provided below.

Method 1: Proposed Synthesis of Retronecine 9-mono(ethyl glutarate) Ester via Steglich Esterification

This proposed protocol adapts the mild conditions of the Steglich esterification for the reaction of retronecine with this compound.

Materials:

  • (+)-Retronecine

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-retronecine (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.

  • Add a catalytic amount of DMAP (0.1 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the retronecine 9-mono(ethyl glutarate) ester.

Method 2: Synthesis of Retronecine Diacetate using Acetic Anhydride

This established method typically results in the di-acylation of both hydroxyl groups.

Materials:

  • (+)-Retronecine

  • Acetic anhydride

  • Anhydrous Pyridine

Procedure:

  • Dissolve (+)-retronecine (1.0 mmol) in anhydrous pyridine (10 mL).

  • Add acetic anhydride (2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with chloroform.

  • Wash the organic extract with saturated copper sulfate solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain retronecine diacetate.[1]

Method 3: Selective Synthesis of Retronecine 9-Phenylacetate using DCC Coupling

This method, reported by Hoskins and Crout, demonstrates the selective esterification of the C-9 hydroxyl group.[2]

Materials:

  • (+)-Retronecine

  • Phenylacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (+)-retronecine (1.0 mmol) and phenylacetic acid (1.0 mmol) in anhydrous DCM (20 mL).

  • Add a solution of DCC (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Filter off the precipitated DCU.

  • Wash the filtrate with dilute acid and then with a bicarbonate solution.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield retronecine 9-phenylacetate.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic methods.

retronecine_esterification_workflows cluster_0 Proposed Method cluster_1 Alternative 1 cluster_2 Alternative 2 retronecine Retronecine steglich Steglich Esterification (DCC, DMAP) retronecine->steglich DCM, 25°C, 4h anhydride_method Anhydride Acylation (Pyridine) retronecine->anhydride_method Pyridine, 25°C, 2h dcc_coupling DCC Coupling retronecine->dcc_coupling DCM, 25°C, 4h ehg Ethyl Hydrogen Glutarate ehg->steglich DCM, 25°C, 4h acetic_anhydride Acetic Anhydride acetic_anhydride->anhydride_method Pyridine, 25°C, 2h phenylacetic_acid Phenylacetic Acid phenylacetic_acid->dcc_coupling DCM, 25°C, 4h product_ehg Retronecine 9-mono (ethyl glutarate) Ester steglich->product_ehg product_diacetate Retronecine 7,9-Diacetate anhydride_method->product_diacetate product_phenylacetate Retronecine 9-Phenylacetate dcc_coupling->product_phenylacetate

Caption: Comparative workflow of retronecine ester synthesis methods.

steglich_mechanism acid R-COOH (this compound) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea 1,3-rearrangement (slow) acyl_pyridinium Acyl-Pyridinium Intermediate o_acylisourea->acyl_pyridinium + DMAP (fast) dcu DCU o_acylisourea->dcu + H2O from esterification dmap DMAP ester Retronecine Ester (R-COOR') acyl_pyridinium->ester + Retronecine acyl_pyridinium->dcu + H2O from esterification retronecine Retronecine (R'-OH)

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The validation of retronecine ester synthesis using this compound presents a promising avenue for the creation of novel monoesters. The proposed Steglich esterification protocol offers mild reaction conditions and is expected to provide good yields with high selectivity for the more reactive C-9 hydroxyl group.

In comparison, acylation with acetic anhydride is a straightforward method for producing the di-ester but lacks selectivity. For selective mono-esterification at the C-9 position, DCC-mediated coupling with a carboxylic acid, as demonstrated by Hoskins and Crout, is a reliable alternative.[2]

The choice of synthetic method will ultimately depend on the desired final product (mono- vs. di-ester), the scale of the reaction, and the sensitivity of the acid component. The proposed use of this compound provides a valuable tool for introducing a functionalized ester chain onto the retronecine core, opening up possibilities for further chemical modification and the development of new bioactive compounds. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs.

References

Safety Operating Guide

Proper Disposal of Ethyl Hydrogen Glutarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. Ethyl hydrogen glutarate, a chemical that can cause skin and serious eye irritation, requires careful handling and adherence to established disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligned with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4] An eyewash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2][3] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification :

    • Clearly identify the waste as "this compound."

    • Consult the Safety Data Sheet (SDS) to confirm its hazards. This compound is classified as causing skin and eye irritation.[1][2]

    • Based on its characteristics, it should be treated as hazardous chemical waste.[2]

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Specifically, avoid mixing with incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5][6]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for chemical waste storage.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]

  • Waste Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[7][9]

    • Keep the waste container tightly closed except when adding waste.[3][7]

    • Ensure the storage area is cool, dry, and well-ventilated.[3]

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated.

    • Absorb the spilled material with an inert absorbent material such as vermiculite, sand, or earth.[2][3]

    • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][3]

  • Final Disposal :

    • Drain disposal is strictly prohibited for hazardous chemicals like this compound.[4][7]

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[4][7]

    • For larger quantities, chemical incineration with an afterburner and scrubber may be an appropriate disposal method, to be carried out by a licensed disposal company.[4]

Quantitative Data for Laboratory Waste Management

ParameterGuidelineSource
pH of Aqueous Waste for Neutralization Adjust to a neutral pH range (typically 6.0-9.0) before collection, if deemed safe and appropriate by EH&S.General laboratory practice
Satellite Accumulation Area (SAA) Volume Limit Maximum of 55 gallons of hazardous waste.[7]
Acutely Toxic Waste (P-list) SAA Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[7]
Container Residue for "Empty" Classification No more than 1 inch (2.5 cm) of residue or 3% by weight for containers <110 gallons.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B K Spill Occurs A->K C Identify Hazards (Skin/Eye Irritant) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate Waste (Avoid Incompatibles) D->E F Use Labeled, Compatible Hazardous Waste Container E->F G Store in Satellite Accumulation Area F->G H Is Container Full? G->H I Arrange for EH&S or Licensed Contractor Pickup H->I Yes J Continue Collection H->J No J->G L Absorb with Inert Material K->L M Collect in Labeled Container for Disposal L->M M->I

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks and maintaining a safe working environment. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hydrogen glutarate
Reactant of Route 2
Reactant of Route 2
Ethyl hydrogen glutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.